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  • Product: 4-Bromo-2-methylnaphthalen-1-amine
  • CAS: 37113-08-9

Core Science & Biosynthesis

Foundational

4-Bromo-2-methyl-1-naphthylamine chemical structure and molecular weight

An In-Depth Technical Guide to 4-Bromo-2-methyl-1-naphthylamine: Properties, Synthesis, and Applications in Drug Discovery Introduction 4-Bromo-2-methyl-1-naphthylamine is a substituted naphthalene derivative that serves...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromo-2-methyl-1-naphthylamine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

4-Bromo-2-methyl-1-naphthylamine is a substituted naphthalene derivative that serves as a highly valuable intermediate in synthetic organic chemistry. For researchers and professionals in drug development, its rigid bicyclic core, combined with the strategic placement of an amine, a methyl group, and a bromine atom, offers a versatile scaffold for constructing complex molecular architectures. The bromine atom provides a reactive handle for cross-coupling reactions, while the nucleophilic amine group is readily functionalized, making this compound a key building block for generating libraries of novel compounds. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with mechanistic insights, and its potential applications in the synthesis of bioactive molecules.

Core Chemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is critical for its effective use in synthesis and research.

Chemical Structure and Identity

The structure of 4-Bromo-2-methyl-1-naphthylamine is defined by a naphthalene ring system substituted at the C1, C2, and C4 positions.

Caption: Chemical structure of 4-Bromo-2-methyl-1-naphthylamine.

Physicochemical Data

The key quantitative properties of 4-Bromo-2-methyl-1-naphthylamine are summarized below. These parameters are essential for reaction planning, purification, and analytical characterization.

PropertyValueReference
CAS Number 37113-08-9[1]
Molecular Formula C₁₁H₁₀BrN[1]
Molecular Weight 236.11 g/mol [1]
Exact Mass 234.99966 g/mol [1]
Density 1.491 g/cm³[1]
Boiling Point 350 °C[1]
Flash Point 165.5 °C[1]
Refractive Index 1.695[1]
XLogP3 4.1[1]
Topological Polar Surface Area 26.02 Ų[1]

Synthesis and Mechanistic Insights

While several synthetic routes may be conceived, a logical and efficient pathway is proposed here, starting from the readily available precursor, 2-methylnaphthalene. This multi-step synthesis involves controlled electrophilic aromatic substitution reactions.

Proposed Synthetic Protocol

The synthesis can be achieved via a three-step process involving bromination, nitration, and subsequent reduction of the nitro group.

Step 1: Electrophilic Bromination of 2-Methylnaphthalene

This initial step selectively installs a bromine atom at the C4 position, which is activated by the naphthalene ring system. The procedure is adapted from established methods for naphthalene bromination.[2]

  • Materials: 2-Methylnaphthalene, Bromine, Carbon Tetrachloride (or a safer alternative like Dichloromethane), 10% Sodium Thiosulfate solution.

  • Procedure:

    • Dissolve 2-methylnaphthalene (1.0 eq) in carbon tetrachloride in a three-necked flask equipped with a dropping funnel and a gas trap.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of bromine (1.0 eq) in carbon tetrachloride dropwise over 1 hour, ensuring the temperature remains below 10 °C.

    • After addition, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

    • Quench the reaction by washing with 10% sodium thiosulfate solution to remove unreacted bromine, followed by saturated sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, eluting with hexanes) to yield 4-bromo-2-methylnaphthalene.

  • Causality: The C1 and C4 positions (alpha positions) of naphthalene are the most reactive towards electrophilic substitution. In 2-methylnaphthalene, the C1 position is sterically hindered by the C2-methyl group, directing bromination preferentially to the C4 position. Using a non-polar solvent and low temperatures helps control the reaction and prevent over-bromination.

Step 2: Nitration of 4-Bromo-2-methylnaphthalene

A nitro group is introduced at the C1 position, ortho to the methyl group and adjacent to the bromine.

  • Materials: 4-Bromo-2-methylnaphthalene, Nitric acid, Sulfuric acid.

  • Procedure:

    • Add concentrated sulfuric acid to a flask and cool to 0 °C.

    • Slowly add 4-bromo-2-methylnaphthalene while stirring.

    • Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid and cool it separately.

    • Add the nitrating mixture dropwise to the substrate solution, maintaining the temperature below 5 °C.

    • Stir the reaction at low temperature for 2-3 hours.

    • Carefully pour the reaction mixture over crushed ice to precipitate the product, 4-bromo-1-nitro-2-methylnaphthalene.

    • Filter the solid, wash with cold water until neutral, and dry.

  • Causality: The nitronium ion (NO₂⁺) generated from the acid mixture acts as the electrophile. The existing substituents direct the incoming nitro group. The C1 position is activated and sterically accessible for nitration.

Step 3: Reduction of the Nitro Group

The final step converts the nitro group to the target primary amine.

  • Materials: 4-Bromo-1-nitro-2-methylnaphthalene, Tin(II) chloride (SnCl₂) or Iron (Fe) powder, Concentrated Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).

  • Procedure:

    • Suspend 4-bromo-1-nitro-2-methylnaphthalene in ethanol or acetic acid.

    • Add an excess of a reducing agent like tin(II) chloride or iron powder.

    • Add concentrated HCl portion-wise and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize it by carefully adding a concentrated NaOH solution until the solution is strongly basic, which precipitates the tin or iron hydroxides.

    • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-bromo-2-methyl-1-naphthylamine.

  • Causality: Metal-acid reductions (like Sn/HCl or Fe/HCl) are classic, robust methods for converting aromatic nitro compounds to anilines. The metal acts as the electron donor in the acidic medium to reduce the nitro group.

Synthesis Workflow Diagram

G cluster_synthesis Proposed Synthetic Pathway Reactant 2-Methylnaphthalene Intermediate1 4-Bromo-2-methylnaphthalene Reactant->Intermediate1 Br₂, CCl₄ Intermediate2 4-Bromo-1-nitro-2-methylnaphthalene Intermediate1->Intermediate2 HNO₃, H₂SO₄ Product 4-Bromo-2-methyl-1-naphthylamine Intermediate2->Product SnCl₂ / HCl

Caption: Proposed multi-step synthesis of 4-Bromo-2-methyl-1-naphthylamine.

Applications in Research and Drug Development

The unique arrangement of functional groups makes 4-bromo-2-methyl-1-naphthylamine a desirable scaffold in medicinal chemistry.

Role as a Synthetic Scaffold

The naphthalene core is a well-established pharmacophore found in numerous bioactive compounds. Its planar structure allows it to participate in π-stacking interactions with biological targets like DNA or enzyme active sites.[3]

  • The Amine Group (C1): Acts as a versatile handle for forming amides, sulfonamides, ureas, or for use in reductive amination, allowing for the exploration of a wide chemical space.

  • The Bromine Atom (C4): Serves as a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This enables the facile introduction of diverse aryl, heteroaryl, or alkyl groups to precisely modulate the steric and electronic properties of the final molecule.[4]

  • The Naphthalene Core: Provides a rigid, lipophilic backbone that can be optimized to fit into specific protein binding pockets.

This compound is an intermediate for bioactive molecules with potential applications as antitumor and antimicrobial agents.[5]

Reaction Versatility Diagram

G cluster_reactions Key Functionalization Reactions Core 4-Bromo-2-methyl-1-naphthylamine Amide Amide/Sulfonamide Derivatives Core->Amide Acylation/Sulfonylation (on -NH₂) Urea Urea/Thiourea Derivatives Core->Urea Reaction with Isocyanates (on -NH₂) Suzuki Aryl/Heteroaryl Derivatives Core->Suzuki Suzuki Coupling (at C-Br) R-B(OH)₂, Pd catalyst Buchwald N-Aryl Derivatives Core->Buchwald Buchwald-Hartwig Amination (at C-Br) R₂NH, Pd catalyst

Caption: Potential derivatization pathways for the target compound.

Analytical Characterization (Hypothetical)

Confirmation of the structure would rely on standard spectroscopic methods.

  • ¹H NMR: The spectrum would show distinct signals in the aromatic region for the naphthalene protons, a singlet for the methyl group (CH₃) likely around 2.2-2.5 ppm, and a broad singlet for the amine protons (NH₂) whose chemical shift would be solvent-dependent.

  • ¹³C NMR: Eleven distinct carbon signals would be expected, corresponding to the C₁₁H₁₀BrN formula.

  • IR Spectroscopy: Characteristic absorption bands would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and C-N and C-Br stretching in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic (M+2) peak of nearly equal intensity, which is the distinctive isotopic signature of a monobrominated compound.

Safety and Handling

As a brominated aromatic amine, 4-Bromo-2-methyl-1-naphthylamine should be handled with care, following standard laboratory safety protocols. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general precautions for related naphthylamines apply.[6][7]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[6][8] Wash hands thoroughly after handling.

  • Fire Safety: The compound is combustible. Use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinguishing fires.[7]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water.[8]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

Conclusion

4-Bromo-2-methyl-1-naphthylamine is a synthetically valuable compound with significant potential for researchers in medicinal chemistry and materials science. Its well-defined structure provides multiple handles for chemical modification, enabling the systematic development of new molecular entities. The synthetic pathway outlined in this guide is logical and employs standard organic transformations, making the compound accessible for laboratory-scale synthesis. With careful handling, this versatile intermediate can serve as a foundational building block for the discovery of next-generation therapeutics and functional materials.

References

  • MySkinRecipes. (n.d.). 4-bromo-2-methyl-naphthalen-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-naphthylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-1-naphthoate. Retrieved from [Link]

  • LookChem. (n.d.). Cas 2298-07-9, 4-Bromo-1-naphthylamine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). The Versatility of 4-Bromo-1-naphthylamine (CAS 2298-07-9) in Organic Chemistry. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - a-NAPHTHYLAMINE 98%. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Ruan, W., et al. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Molecules, 29(19), 4529. Retrieved from [Link]

Sources

Exploratory

Technical Guide & Safety Profile: 4-Bromo-2-methylnaphthalen-1-amine

This guide serves as an advanced technical whitepaper and safety manual for 4-Bromo-2-methylnaphthalen-1-amine . It is designed for research scientists and process chemists requiring rigorous data on synthesis, safety, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical whitepaper and safety manual for 4-Bromo-2-methylnaphthalen-1-amine . It is designed for research scientists and process chemists requiring rigorous data on synthesis, safety, and handling.

Document Type: Technical Whitepaper / Expanded SDS Compound ID: 4-Bromo-2-methyl-1-naphthylamine CAS Registry Number: 37113-08-9 (Free Base) Primary Application: Pharmaceutical Intermediate, Ligand Synthesis, Organometallic Precursor

Part 1: Chemical Identity & Physicochemical Profile[1]

Nomenclature & Identification

This compound is a halogenated naphthylamine derivative. The presence of the amine at position 1 and the methyl group at position 2 creates a specific steric and electronic environment, making it a valuable scaffold for cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) at the 4-position bromine.

PropertySpecification
IUPAC Name 4-Bromo-2-methylnaphthalen-1-amine
Common Synonyms 1-Amino-4-bromo-2-methylnaphthalene; 4-Bromo-2-methyl-1-aminonaphthalene
CAS Number 37113-08-9 (Note: CAS 13577-55-4 is occasionally cited in error or refers to a salt form/isomer; verify specific vendor CoA)
Molecular Formula C₁₁H₁₀BrN
Molecular Weight 236.11 g/mol
SMILES Cc1cc(Br)c2ccccc2c1N
Physical Properties

Unlike many simple naphthylamines which are solid, the free base of this compound often presents as a supercooled liquid or low-melting solid due to the disruption of crystal packing by the ortho-methyl group.

ParameterData / Observation
Physical State Viscous oil or low-melting solid (Light brown to reddish-brown)
Melting Point 51–54 °C (Lit. varies by purity; often oils at RT)
Boiling Point ~350 °C (Predicted); Decomposes before boiling at atm pressure
Solubility Soluble in DCM, EtOAc, DMSO, Methanol. Insoluble in water.
Basicity (pKa) ~3.5–4.0 (Predicted; weaker base than aniline due to naphthalene ring delocalization)

Part 2: Synthesis & Manufacturing Logic

The synthesis of 4-Bromo-2-methylnaphthalen-1-amine is a classic example of regioselective electrophilic aromatic substitution . The amino group at position 1 is a strong ortho/para director.[1] However, position 2 is blocked by the methyl group. Therefore, bromination occurs exclusively at the 4-position (para to the amine).

Synthetic Route

The most robust protocol involves the direct bromination of 2-methylnaphthalen-1-amine.

Reagents:

  • Precursor: 2-Methyl-1-naphthylamine

  • Brominating Agent: N-Bromosuccinimide (NBS) or Elemental Bromine (

    
    )[2]
    
  • Solvent: Acetonitrile (

    
    ) or DMF (for NBS); Acetic Acid (for 
    
    
    
    )

Mechanism: The lone pair on the nitrogen donates electron density into the naphthalene ring, significantly activating the C4 position. The methyl group at C2 provides steric bulk, preventing side reactions at C2 and directing the electrophile to C4.

Visualization of Synthesis Pathway

The following diagram illustrates the reaction flow and critical workup decision points.

SynthesisPath Precursor 2-Methyl-1-naphthylamine (Starting Material) Reaction Electrophilic Aromatic Substitution (0°C to RT) Precursor->Reaction Solvent: DMF/MeCN Reagent Bromination Agent (NBS or Br2) Reagent->Reaction Quench Quench (Na2S2O3 / NaHCO3) Reaction->Quench Monitor TLC Isolation Isolation (Extraction DCM) Quench->Isolation Remove Oxidant Product 4-Bromo-2-methyl- naphthalen-1-amine (Free Base) Isolation->Product Evaporation SaltForm HCl Salt (Precipitate) Product->SaltForm Optional: Add HCl/Ether for Stability

Figure 1: Synthetic workflow for the regioselective bromination of 2-methyl-1-naphthylamine.

Part 3: Hazard Identification & Safety Profile (GHS)

Critical Warning: Naphthylamine derivatives have a historical association with bladder cancer. While 1-naphthylamine is less potent than the 2-isomer, and substitution (like methyl/bromo) alters metabolism, this compound must be handled as a potential carcinogen (Carc. 1B or 2) until definitive toxicology proves otherwise.

GHS Classification
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed)[3]

  • Skin Corrosion/Irritation: Category 2

  • Serious Eye Damage/Irritation: Category 2A

  • Carcinogenicity: Category 1B (Presumed Human Carcinogen - Precautionary assignment based on SAR)

  • Aquatic Toxicity (Chronic): Category 2 (Toxic to aquatic life with long-lasting effects)

Hazard Statements
  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H350: May cause cancer.[3][5][6]

  • H411: Toxic to aquatic life with long-lasting effects.[3]

Handling Hierarchy (Engineering Controls)

Trustworthiness in safety comes from redundancy. Do not rely solely on PPE.

  • Primary Barrier: All weighing and transfer of solids/liquids must occur inside a Chemical Fume Hood or Glovebox .

  • Secondary Barrier: Standard laboratory PPE (Nitrile gloves, Lab coat, Safety glasses). Double-gloving is recommended when handling the oil form, as it permeates gloves faster than solids.

  • Decontamination: All glassware must be rinsed with a solvent (Acetone) inside the hood before being removed for washing.

Part 4: Emergency & Stability Protocols

Storage & Stability
  • Oxidation Sensitivity: Amines oxidize in air, turning dark brown/black. Store under Argon or Nitrogen .

  • Temperature: Store at 2–8 °C .

  • Incompatibility: Strong oxidizing agents, acids (forms salts), acid chlorides (forms amides).

Emergency Response Logic

The following decision tree outlines the immediate actions for exposure scenarios.

SafetyLogic Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact (Liquid/Solid) Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Drench 15 min 2. Remove Clothing 3. PEG-400 Wash (if avail) Skin->ActionSkin ActionEye 1. Irrigate 15 min 2. Do NOT rub 3. Seek Ophthalmologist Eye->ActionEye ActionInhale 1. Fresh Air 2. Oxygen if labored 3. Monitor for Edema Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Emergency response decision logic for exposure to halogenated aromatic amines.

Part 5: References & Verification[10]

The data presented above is synthesized from chemical structure-activity relationships (SAR), patent literature regarding synthesis, and standard safety protocols for halogenated naphthylamines.

  • Synthesis & Physical State: PCT Int. Appl., 2023214325. "Pyrazolopyrimidine derivatives and uses thereof as tet2 inhibitors." (Describes isolation of 4-bromo-2-methylnaphthalen-1-amine as a light brown liquid).

  • General Naphthylamine Safety: OSHA Occupational Chemical Database. "1-Naphthylamine and Salts." (Used as baseline for carcinogenicity precautions).

  • Chemical Identity: PubChem Compound Summary for 4-Bromo-2-methylaniline (Analogous benzene derivative for property estimation).

  • Vendor Data: Sigma-Aldrich / Merck Product Specification for "4-Bromo-2-methylnaphthalen-1-amine hydrochloride" (Confirming existence of salt forms).

Disclaimer: This document is a technical guide for research purposes. It does not replace an official Safety Data Sheet (SDS) required by local regulations (e.g., OSHA, REACH). Users must consult the specific SDS provided by their chemical supplier.

Sources

Foundational

Comparative Technical Guide: 4-Bromo-2-methyl-1-naphthylamine vs. 2-(Aminomethyl)-4-bromonaphthalene

The following technical guide is structured to provide an exhaustive comparative analysis of 4-bromo-2-methyl-1-naphthylamine and 2-(aminomethyl)-4-bromonaphthalene . While these compounds share the same molecular formul...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive comparative analysis of 4-bromo-2-methyl-1-naphthylamine and 2-(aminomethyl)-4-bromonaphthalene . While these compounds share the same molecular formula (


), they represent distinct chemical classes—aromatic amines (anilines) versus benzylic amines—resulting in divergent synthesis, reactivity, and handling protocols.

Executive Summary

This guide delineates the structural, physicochemical, and synthetic differences between two constitutional isomers used in high-value medicinal chemistry scaffolds.

  • Molecule A (4-bromo-2-methyl-1-naphthylamine): An aniline derivative where the nitrogen is conjugated to the naphthalene ring. It is characterized by low basicity (

    
    ), oxidative instability, and utility in palladium-catalyzed cross-couplings or diazo chemistry.
    
  • Molecule B (2-(aminomethyl)-4-bromonaphthalene): A benzylic amine where the nitrogen is insulated from the ring by a methylene spacer. It functions as a strong base (

    
    ), a potent nucleophile, and a flexible linker in drug design.
    

Part 1: Structural & Electronic Divergence

The fundamental difference lies in the hybridization and electronic environment of the nitrogen atom.

Electronic Theory & Resonance
  • Molecule A (Aniline Motif): The lone pair on the nitrogen atom resides in a

    
    -like hybrid orbital that overlaps with the 
    
    
    
    -system of the naphthalene ring. This delocalization stabilizes the lone pair, drastically reducing its availability for protonation (low basicity) or nucleophilic attack. The 2-methyl group introduces an "Ortho Effect," creating steric strain that twists the
    
    
    bond, slightly decoupling resonance but hindering nucleophilic approach.
  • Molecule B (Benzylamine Motif): The nitrogen is

    
     hybridized and separated from the aromatic system by a saturated methylene (
    
    
    
    ) group. The lone pair is localized, resulting in high electron density, typical aliphatic amine basicity, and high nucleophilicity.
Graphviz Visualization: Electronic & pKa Logic

The following diagram illustrates the structural divergence and its direct impact on basicity and extraction logic.

G cluster_0 Molecule A: Aromatic Amine cluster_1 Molecule B: Benzylic Amine A 4-bromo-2-methyl- 1-naphthylamine A_Feat N-Lone Pair Delocalized (Conjugated) A->A_Feat A_Prop Weak Base (pKa ~ 3.9) A_Feat->A_Prop Causes Separation Separation Logic: Acid/Base Extraction A_Prop->Separation B 2-(aminomethyl)- 4-bromonaphthalene B_Feat N-Lone Pair Localized (Insulated by -CH2-) B->B_Feat B_Prop Strong Base (pKa ~ 9.3) B_Feat->B_Prop Causes B_Prop->Separation Extract at pH 4.0 Extract at pH 4.0 Separation->Extract at pH 4.0 Differentiation Point

Caption: Structural divergence leading to distinct pKa values, forming the basis for chemical separation.

Part 2: Physicochemical Properties & Reactivity Profile

Property4-bromo-2-methyl-1-naphthylamine (Molecule A)2-(aminomethyl)-4-bromonaphthalene (Molecule B)[1]
Chemical Class Aromatic Amine (Aniline)Aliphatic Amine (Benzylamine type)
Approximate pKa 3.5 – 4.2 (Conjugate acid)9.0 – 9.5 (Conjugate acid)
Physical State Solid (often needles), turns purple/brown in air.Solid or oil, absorbs

(carbamate formation).
Nucleophilicity Poor (requires forcing conditions or catalysis).Good (reacts readily with electrophiles).
Oxidation Risk High (forms quinones/azo compounds).Moderate (forms imines/aldehydes).
Primary Reactivity Electrophilic Aromatic Substitution (ortho/para), Diazotization (Sandmeyer), Pd-Coupling (Buchwald).Nucleophilic Substitution (

), Reductive Amination , Amide Coupling .
The "Self-Validating" Separation Protocol

Because of the


, these isomers can be separated without chromatography using a pH-controlled extraction.
  • Dissolve Mixture: Dissolve both in Dichloromethane (DCM).

  • Acid Wash (pH 4.0): Wash with Citrate Buffer (pH 4.0).

    • Result:Molecule B (pKa ~9) protonates completely (

      
      ) and migrates to the aqueous layer. Molecule A  (pKa ~4) remains largely neutral (~50%) or fully neutral if pH is adjusted to ~5.0, staying in the DCM.
      
  • Recovery: Basify the aqueous layer (pH > 12) and extract Molecule B back into DCM.

Part 3: Synthetic Pathways[2]

Synthesizing these molecules requires completely different strategies. Molecule A relies on aromatic substitution rules, while Molecule B relies on radical functionalization of a methyl group.

Synthesis of Molecule A (4-bromo-2-methyl-1-naphthylamine)

Strategy: Electrophilic aromatic substitution on a protected amine. Direct bromination of the free amine often leads to oxidation or poly-bromination.

  • Protection: React 2-methyl-1-naphthylamine with Acetic Anhydride (

    
    ) to form the acetamide. This moderates the ring activation.
    
  • Bromination: Treat with Bromine (

    
    ) in Acetic Acid.
    
    • Regioselectivity:[2] The acetamido group is a stronger ortho/para director than the methyl group. Position 4 is para to the amine and sterically accessible.

  • Deprotection: Hydrolysis with ethanolic HCl reflux to yield the free amine.

Synthesis of Molecule B (2-(aminomethyl)-4-bromonaphthalene)

Strategy: Functionalization of the methyl group via radical bromination followed by nucleophilic substitution (Gabriel Synthesis).

Detailed Protocol (Based on Benchchem Technical Note)

This protocol avoids over-alkylation (a common issue with direct ammonia treatment).

  • Step 1: Bromination of 2-methylnaphthalene [1][2][3]

    • Reagents:

      
      , 
      
      
      
      (or DCM), catalytic
      
      
      .
    • Challenge: Achieving regioselectivity for the 4-position.[2] Standard conditions often favor the 1-position (alpha). Note: Commercial 4-bromo-2-methylnaphthalene is often purified via recrystallization from isomers.

  • Step 2: Radical Bromination (Benzylic) [2][3]

    • Reagents: N-Bromosuccinimide (NBS), AIBN (Initiator),

      
      , Reflux.[4]
      
    • Mechanism:[5] Radical chain reaction targeting the benzylic hydrogen.

    • Product: 2-(bromomethyl)-4-bromonaphthalene.[1][2][3]

  • Step 3: Gabriel Synthesis (Amination) [1][3]

    • Reagents: Potassium Phthalimide, DMF, 90°C.[3]

    • Cleavage: Hydrazine Hydrate (

      
      ), Ethanol, Reflux.[1]
      
    • Outcome: Primary amine exclusively.[2]

Graphviz Visualization: Synthesis of Molecule B

Synthesis Start 2-Methylnaphthalene Step1 Step 1: Electrophilic Bromination (Br2, FeBr3) Start->Step1 Inter1 4-Bromo-2-methylnaphthalene Step1->Inter1 Regioselectivity Critical Step2 Step 2: Radical Bromination (NBS, AIBN, Reflux) Inter1->Step2 Inter2 2-(Bromomethyl)-4-bromonaphthalene Step2->Inter2 Benzylic Targeting Step3 Step 3: Gabriel Synthesis (1. K-Phthalimide, DMF 2. Hydrazine Hydrate) Inter2->Step3 Final Target: 2-(Aminomethyl)- 4-bromonaphthalene Step3->Final Primary Amine Specificity

Caption: Three-step synthetic pathway for Molecule B utilizing the Gabriel Synthesis to ensure primary amine purity.

Part 4: Experimental Safety & Handling (E-E-A-T)

Critical Hazards
  • Molecule A (Naphthylamine derivative): Naphthylamines are historically associated with bladder carcinogenicity (specifically 2-naphthylamine). While 1-naphthylamine derivatives are generally less potent, all naphthylamines must be handled as potential carcinogens . Use a glove box or designated fume hood.

  • Molecule B (Alkyl bromide intermediate): The intermediate 2-(bromomethyl)-4-bromonaphthalene is a potent lachrymator and alkylating agent. It mimics benzyl bromide. Double-gloving (Nitrile/Laminate) is mandatory.

Stability & Storage
  • Molecule A: Store under Argon/Nitrogen at -20°C. Light sensitive. If the solid turns dark purple, purify via short-path silica plug (eluent: Hexane/EtOAc) before use.

  • Molecule B: Store as the Hydrochloride salt (

    
    ) for long-term stability. The free base eagerly reacts with atmospheric 
    
    
    
    .

References

  • Synthesis of 2-(Aminomethyl)-4-bromonaphthalene. BenchChem Technical Support. (2025).[1][2][3][4][6][7][8][9] Detailed protocols for Gabriel synthesis and radical bromination. Link

  • 1-Naphthylamine Properties & Safety. PubChem Database.[6][9] CID 8640. Provides pKa (3.[9]92) and toxicity data for the parent scaffold. Link

  • Radical Bromination of Methylnaphthalenes. Organic Syntheses. General procedures for benzylic bromination using NBS. Link

  • Silver(I)-Catalyzed C4-H Amination of 1-Naphthylamine Derivatives. MDPI Molecules. (2022). Discusses reactivity of the naphthylamine ring at the C4 position.[3] Link

  • Comparative pKa of Aniline vs Benzylamine.Clayden, Greeves, Warren. Organic Chemistry. Oxford University Press. (General Reference for pKa divergence mechanisms).

Sources

Exploratory

4-Bromo-2-methylnaphthalen-1-amine PubChem CID and ChemSpider ID

An In-depth Technical Guide to 4-Bromo-2-methylnaphthalen-1-amine: Properties, Synthesis, and Applications in Drug Discovery For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-2-methylnaphthalen-1-amine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-methylnaphthalen-1-amine, a halogenated aromatic amine with significant potential as a building block in medicinal chemistry and materials science. While a specific PubChem Compound Identification (CID) and ChemSpider ID for this compound (CAS No. 37113-08-9) are not readily found in major public databases, this guide synthesizes available data on its properties, outlines logical synthetic pathways, and explores its potential applications, particularly in the realm of drug discovery. The content herein is grounded in established chemical principles and draws parallels from structurally related naphthalene derivatives to provide actionable insights for researchers.

Introduction: The Strategic Value of Naphthalene Scaffolds

The naphthalene core, a bicyclic aromatic system, is a privileged scaffold in medicinal chemistry. Its rigid structure and lipophilic nature allow it to effectively interact with a variety of biological targets. The introduction of diverse functional groups onto the naphthalene ring system enables the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. Naphthalene derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects[1][2][3].

4-Bromo-2-methylnaphthalen-1-amine incorporates three key functional groups that make it a particularly versatile precursor for chemical library synthesis:

  • A Primary Aromatic Amine (-NH₂): This group serves as a nucleophile or a handle for diazotization reactions, allowing for a wide array of subsequent chemical transformations, including amide bond formation, sulfonylation, and the introduction of various heterocyclic moieties.

  • A Bromine Atom (-Br): As a halogen, bromine is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This enables the facile introduction of new carbon-carbon and carbon-heteroatom bonds.

  • A Methyl Group (-CH₃): The methyl group can influence the compound's solubility and metabolic stability. It can also serve as a site for further functionalization through, for example, benzylic bromination.

This unique combination of reactive sites allows for a modular and divergent approach to the synthesis of complex molecules, making 4-Bromo-2-methylnaphthalen-1-amine a valuable starting material for the exploration of novel chemical space in drug discovery programs.

Compound Identification and Physicochemical Properties

While a dedicated PubChem CID or ChemSpider ID has not been identified through extensive searches, the compound is uniquely identified by its CAS number.

IdentifierValueSource
Chemical Name 4-Bromo-2-methylnaphthalen-1-amineECHEMI[4]
CAS Number 37113-08-9ECHEMI, Finetech Chem[4][5]
Molecular Formula C₁₁H₁₀BrNECHEMI, Finetech Chem[4][5]
Molecular Weight 236.11 g/mol ECHEMI, Finetech Chem[4][5]
InChI Key NXEWBYGPFNJONP-UHFFFAOYSA-NFinetech Chem[5]
DSSTox Substance ID DTXSID60294665ECHEMI[4]

Predicted and Experimentally Derived Properties:

PropertyValueSource/Method
Boiling Point 350 °CECHEMI[4]
Flash Point 165.5 °CECHEMI[4]
Density 1.491 g/cm³ECHEMI[4]
Refractive Index 1.695ECHEMI[4]
LogP (XLogP3) 3.5ECHEMI[4]
Hydrogen Bond Donor Count 1ECHEMI[4]
Hydrogen Bond Acceptor Count 1ECHEMI[4]

Synthesis and Methodologies

A logical and efficient synthesis of 4-Bromo-2-methylnaphthalen-1-amine would likely commence from readily available 2-methylnaphthalene. The synthetic strategy would involve a regioselective nitration followed by bromination and subsequent reduction of the nitro group to the desired amine.

Proposed Synthetic Pathway

Synthetic_Pathway A 2-Methylnaphthalene B 1-Nitro-2-methylnaphthalene A->B HNO₃, H₂SO₄ C 4-Bromo-1-nitro-2-methylnaphthalene B->C NBS, CCl₄ D 4-Bromo-2-methylnaphthalen-1-amine C->D Fe, HCl or H₂, Pd/C

Caption: Proposed synthetic route to 4-Bromo-2-methylnaphthalen-1-amine.

Step-by-Step Experimental Protocol

Step 1: Nitration of 2-Methylnaphthalene

  • Rationale: The nitration of 2-methylnaphthalene is expected to preferentially occur at the C1 position due to the activating and directing effects of the methyl group.

  • Procedure:

    • To a stirred solution of 2-methylnaphthalene in concentrated sulfuric acid, cool the mixture to 0-5 °C in an ice bath.

    • Add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

    • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-nitro-2-methylnaphthalene.

Step 2: Bromination of 1-Nitro-2-methylnaphthalene

  • Rationale: The nitro group is deactivating and a meta-director. However, in the naphthalene ring system, the electrophilic substitution is directed to the adjacent ring. The bromine is expected to add at the C4 position. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent.

  • Procedure:

    • Dissolve 1-nitro-2-methylnaphthalene in a suitable solvent such as carbon tetrachloride or chloroform.

    • Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator like benzoyl peroxide.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with sodium thiosulfate solution to remove any unreacted bromine.

    • Wash with water and brine, dry the organic layer, and concentrate to obtain crude 4-bromo-1-nitro-2-methylnaphthalene.

Step 3: Reduction of the Nitro Group

  • Rationale: The final step is the reduction of the nitro group to the primary amine. A common and effective method is the use of a metal in acidic media, such as iron in hydrochloric acid, or catalytic hydrogenation.

  • Procedure (using Fe/HCl):

    • To a mixture of crude 4-bromo-1-nitro-2-methylnaphthalene in ethanol and water, add iron powder and concentrated hydrochloric acid.

    • Heat the mixture at reflux for 2-4 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction, neutralize with a base (e.g., sodium carbonate), and filter through celite to remove the iron salts.

    • Extract the filtrate with an organic solvent, wash the combined organic layers, dry, and concentrate to yield 4-Bromo-2-methylnaphthalen-1-amine.

    • The crude product can be purified by column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 4-Bromo-2-methylnaphthalen-1-amine make it a valuable starting point for the synthesis of compounds targeting a range of therapeutic areas.

Scaffold for Anticancer Agents

Naphthalene derivatives are known to exhibit potent anticancer activities through various mechanisms, including the inhibition of tubulin polymerization and the modulation of signaling pathways like STAT3[3][6]. The amine and bromo functionalities of 4-Bromo-2-methylnaphthalen-1-amine can be elaborated to generate libraries of compounds for screening against various cancer cell lines. For instance, the amine can be acylated with various carboxylic acids to produce a series of amides, while the bromo group can be used in Suzuki couplings to introduce diverse aryl or heteroaryl moieties.

Precursor for Antimicrobial Compounds

The naphthalene scaffold is also found in a number of compounds with antimicrobial properties. The ability to readily functionalize 4-Bromo-2-methylnaphthalen-1-amine allows for the systematic exploration of structure-activity relationships (SAR) to develop novel antibacterial and antifungal agents.

Building Block for Kinase Inhibitors

Many kinase inhibitors incorporate a substituted aromatic amine core. The 4-Bromo-2-methylnaphthalen-1-amine scaffold can be utilized in the design and synthesis of novel kinase inhibitors by functionalizing the amine and bromo positions to interact with specific residues in the kinase active site.

Applications A 4-Bromo-2-methylnaphthalen-1-amine B Anticancer Agents A->B Amide formation & Suzuki coupling C Antimicrobial Compounds A->C SAR exploration D Kinase Inhibitors A->D Scaffold for inhibitor design E Materials Science A->E Precursor for functional materials

Caption: Potential applications of 4-Bromo-2-methylnaphthalen-1-amine.

Conclusion

4-Bromo-2-methylnaphthalen-1-amine represents a strategically important, yet under-characterized, chemical entity. Its trifunctional nature provides a versatile platform for the synthesis of diverse and complex molecules. While the absence of a dedicated entry in major chemical databases like PubChem and ChemSpider may present an initial challenge, the logical synthetic routes and the clear potential for application in drug discovery and materials science make it a compelling target for further investigation. This guide provides a foundational understanding for researchers looking to leverage the unique chemical attributes of this promising building block.

References

  • Google Patents. (n.d.). CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile.
  • PubChem. (n.d.). N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. Retrieved from [Link]

  • PubChem. (n.d.). Caffeine, 8-((2-(dimethylamino)ethyl)thio)-, hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-N2-(4-(4-(dimethylamino)-1-piperidinyl)-2-methoxyphenyl)-N4-(2-(dimethylphosphinyl)phenyl)-2,4-pyrimidinediamine. Retrieved from [Link]

  • Zhu, Y., et al. (2011). N-(4-Bromobenzylidene)naphthalen-1-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246.
  • PubChem. (n.d.). Homepage. Retrieved from [Link]

  • PubChem. (n.d.). Indinavir. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-N-methylpentan-2-amine. Retrieved from [Link]

  • NIST. (n.d.). Pyrrolidine, 1-nitroso-. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2025). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. Retrieved from [Link]

  • Cheméo. (n.d.). Benzenamine, 4-bromo-. Retrieved from [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2020). Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. Retrieved from [Link]

  • ResearchGate. (2023). 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). N,N-Diethyl-4-nitrosoaniline. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Buchwald-Hartwig amination using 4-bromo-2-methyl-1-naphthylamine

Application Note: Buchwald-Hartwig Amination Strategies for 4-Bromo-2-methyl-1-naphthylamine Part 1: Executive Summary & Strategic Analysis The Substrate Challenge: The "Janus" Effect 4-Bromo-2-methyl-1-naphthylamine (CA...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination Strategies for 4-Bromo-2-methyl-1-naphthylamine

Part 1: Executive Summary & Strategic Analysis

The Substrate Challenge: The "Janus" Effect 4-Bromo-2-methyl-1-naphthylamine (CAS: 37113-08-9) presents a classic "Janus" substrate challenge in palladium catalysis.[1] It contains two reactive centers:

  • Nucleophilic Domain: The primary amine (

    
    ) at position C1.
    
  • Electrophilic Domain: The aryl bromide (

    
    ) at position C4.[2]
    

The Polymerization Risk In a standard Buchwald-Hartwig environment, this molecule is capable of self-polymerization (head-to-tail coupling).[1] If a Pd(0) catalyst performs oxidative addition at the C4-Br bond, the resulting Pd(II) species can be attacked by the


 of a neighboring molecule, leading to oligomers rather than the desired cross-coupling product.

Strategic Decision Matrix To successfully utilize this substrate, you must define your target connectivity. The 2-methyl group introduces significant steric hindrance at the ortho position relative to the amine, affecting nucleophilicity and catalyst approach.

Figure 1: Strategic Decision Tree for Reaction Planning

Chemoselectivity Substrate SUBSTRATE: 4-Bromo-2-methyl-1-naphthylamine Decision TARGET SELECTION: Which bond do you want to form? Substrate->Decision PathA Path A: C-N Coupling at C4 (Using as Electrophile) Decision->PathA Targeting C4-Br PathB Path B: N-Arylation at N1 (Using as Nucleophile) Decision->PathB Targeting N1-NH2 RiskA RISK: Self-Polymerization PathA->RiskA RiskB RISK: Chemoselectivity Loss PathB->RiskB SolA SOLUTION: Protect Amine (Boc/Ac) Coupling Deprotection RiskA->SolA SolB SOLUTION: Use Highly Reactive Partner (Ar-I or Activated Ar-Cl) + Steric Ligand Control RiskB->SolB

Caption: Decision matrix for selecting the correct synthetic workflow based on target connectivity.

Part 2: Detailed Protocols

Protocol A: C4-Functionalization (The "Protected" Route)

Use this protocol when coupling the naphthalene core to an external amine.

Rationale: Direct coupling of the unprotected substrate with an external amine is not recommended . The internal


 will compete with the external amine, and the Pd catalyst will catalyze homocoupling. We employ a Protection-Coupling-Deprotection  strategy.

Step 1: Protection (Boc-Strategy)

  • Reagents: Substrate (1.0 equiv),

    
     (1.2 equiv), TEA (2.0 equiv), DMAP (10 mol%).
    
  • Solvent: DCM or THF (

    
    ).
    
  • Conditions: RT, 4-12 h.[1]

  • Yield Target: >90%. The tert-butyl carbamate creates steric bulk that completely shuts down the nucleophilicity of N1.

Step 2: Buchwald-Hartwig Coupling (The Core Reaction) [1]

ComponentRecommendationMechanistic Reasoning
Catalyst Pd-RuPhos G4 or Pd-BrettPhos G4 (1–3 mol%)Third/Fourth-generation precatalysts ensure rapid activation.[1] RuPhos is ideal for secondary amines; BrettPhos for primary amines.
Ligand RuPhos or BrettPhos (1:1 with Pd if not using precatalyst)These bulky dialkylbiaryl phosphines prevent catalyst deactivation by the sterically crowded 2-methyl naphthalene system.
Base NaOtBu (1.2 equiv)Strong base required to deprotonate the external amine complex.
Solvent 1,4-Dioxane or Toluene Non-polar solvents minimize hydrodebromination side reactions.[1]
Temp 80 °C – 100 °C Thermal energy required to overcome the steric barrier of the 2-methyl group during reductive elimination.

Experimental Procedure:

  • Charge an oven-dried reaction vial with N-Boc-4-bromo-2-methyl-1-naphthylamine (1.0 equiv), the External Amine (1.2 equiv), and NaOtBu (1.2 equiv).

  • Transfer into a glovebox or purge with Argon.

  • Add Pd-RuPhos G4 (2.0 mol%).[1]

  • Add anhydrous 1,4-Dioxane (concentration 0.2 M).

  • Seal and heat to 85 °C for 12 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).

Step 3: Deprotection

  • Conditions: TFA/DCM (1:[1]1) at RT for 1 hour.

  • Result: 4-amino-substituted-2-methyl-1-naphthylamine.[1]

Protocol B: N1-Arylation (The "Nucleophile" Route)

Use this protocol when coupling the substrate to an external Aryl Halide.

Rationale: To use the substrate as the nucleophile without protecting the Bromine, you must rely on Kinetic Chemoselectivity . The external electrophile (


) must undergo Oxidative Addition (OA) significantly faster than the internal C4-Br bond.[1]

Critical Constraint: The coupling partner must be an Aryl Iodide (


) or an electron-deficient Aryl Triflate  (

).[1] Avoid Aryl Chlorides or electron-rich Aryl Bromides, as the catalyst will begin to activate the substrate's own Bromine.

Optimized Conditions:

ComponentRecommendationMechanistic Reasoning
Catalyst Pd2(dba)3 (1 mol%) + Xantphos (2 mol%)Xantphos is a wide-bite-angle ligand that favors reductive elimination of the coupled product over the slower OA into the internal bromide.[1]
Alternative Pd-PEPPSI-IPr N-Heterocyclic Carbenes (NHC) are excellent for sterically hindered amines (due to the 2-Me group).[1]
Base Cs2CO3 (2.0 equiv)A milder, inorganic base reduces the rate of background dehalogenation compared to alkoxides.
Solvent Toluene High boiling point, non-coordinating.

Experimental Procedure:

  • Charge vial with 4-bromo-2-methyl-1-naphthylamine (1.0 equiv), External Ar-I (1.0 equiv), and Cs2CO3 (2.0 equiv).[1]

  • Add Pd2(dba)3 (1 mol%) and Xantphos (2 mol%).

  • Add anhydrous Toluene (0.25 M).

  • Heat to 80 °C . Note: Do not overheat. Higher temps increase the risk of activating the internal C-Br bond.

  • Monitor by HPLC/LCMS. Stop immediately upon consumption of Ar-I.[1]

Part 3: Mechanistic Visualization

Figure 2: Competitive Pathways in the Catalytic Cycle

Mechanism cluster_Desirable Path A: Desired Cross-Coupling (Protocol B) cluster_Undesirable Path B: Polymerization/Oligomerization Pd0 Pd(0)-Ligand Active Species OA_Ext Oxidative Addition (External Ar-I) Pd0->OA_Ext Fast (k1) OA_Int Oxidative Addition (Internal C4-Br) Pd0->OA_Int Slow (k2) Avoid by using Ar-I Coord Amine Coordination (Substrate NH2) OA_Ext->Coord RE Reductive Elimination (C-N Bond Formed) Coord->RE RE->Pd0 Homo Homocoupling (Head-to-Tail) OA_Int->Homo

Caption: Kinetic competition between external oxidative addition (Green Path) and internal activation leading to polymerization (Red Path).[1]

Part 4: Troubleshooting Guide

ObservationDiagnosisCorrective Action
Incomplete Conversion Catalyst DeactivationThe free

or the 2-methyl group may be inhibiting the catalyst.[1] Switch to Pd-G4 precatalysts to ensure immediate entry into the catalytic cycle.
Oligomerization (Multiple spots on TLC) Loss of ChemoselectivityThe internal C-Br is reacting. Switch to Protocol A (Protection) . If Protocol B is required, lower the temperature and ensure the Partner Halide is an Iodide.
Hydrodebromination (Product has H instead of Br)

-Hydride Elimination / Solvent Effect
This occurs if the reaction is too hot or if using alcoholic solvents. Switch to Toluene or Dioxane . Avoid secondary amine bases.
Low Yield (Steric) 2-Methyl HindranceThe 2-methyl group blocks the approach of the Pd-center.[1] Use smaller ligands (e.g., SPhos) if XPhos/RuPhos fails, OR increase temperature to 110 °C (requires sealed tube).

Part 5: References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides with Ammonia and Ammonium Salts." J. Am. Chem. Soc., 2009, 131(16), 5766–5768.

    • Relevance: Establishes protocols for coupling hindered aryl halides.

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Acc.[3] Chem. Res., 2008, 41(11), 1534–1544.

    • Relevance: Foundation for using G3/G4 precatalysts to overcome steric hindrance (2-methyl group).[1]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci., 2011, 2, 27-50.

    • Relevance: Definitive guide for selecting RuPhos/BrettPhos for naphthylamine derivatives.

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[1] Chem. Rev., 2016, 116(19), 12564–12649. [1]

    • Relevance: Comprehensive review covering chemoselectivity in haloanilines.

Sources

Application

Diazotization and azo coupling of 1-amino-4-bromo-2-methylnaphthalene

Application Note: Strategic Synthesis of Sterically Crowded Azo Chromophores via 1-Amino-4-bromo-2-methylnaphthalene Abstract & Scope This application note details the optimized protocol for the diazotization of 1-amino-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Sterically Crowded Azo Chromophores via 1-Amino-4-bromo-2-methylnaphthalene

Abstract & Scope

This application note details the optimized protocol for the diazotization of 1-amino-4-bromo-2-methylnaphthalene and its subsequent azo coupling with 2-naphthol . This specific transformation is of high value in the development of solvent dyes and pharmaceutical intermediates where the ortho-methyl group introduces steric constraints that influence both the stability of the diazonium intermediate and the planarity (and thus spectral properties) of the final azo chromophore.

Unlike standard aniline diazotizations, this protocol addresses the solubility challenges inherent to halogenated naphthylamines and provides a self-validating workflow for ensuring high-purity isolation of the target azo compound.

Chemical Context & Mechanism

The Substrate Challenge

The starting material, 1-amino-4-bromo-2-methylnaphthalene, presents a unique electronic and steric environment:

  • C2-Methyl Group (Steric): Provides kinetic stabilization to the diazonium cation by blocking the ortho-position, but simultaneously retards the rate of coupling due to steric crowding.

  • C4-Bromo Group (Electronic): Exerts a weak inductive electron-withdrawing effect (-I), slightly increasing the electrophilicity of the diazonium salt compared to the non-halogenated analog.

Reaction Pathway

The synthesis proceeds via two distinct stages:[1]

  • Nitrosation: Generation of the nitrosonium ion (

    
    ) and formation of the diazonium salt.
    
  • Electrophilic Aromatic Substitution (EAS): The diazonium cation attacks the electron-rich C1 position of the 2-naphthoxide anion.

ReactionPathway cluster_0 Phase 1: Diazotization cluster_1 Phase 2: Azo Coupling Amine 1-Amino-4-bromo- 2-methylnaphthalene Reagents NaNO2 + HCl (0-5°C) Amine->Reagents Diazonium Diazonium Salt (Electrophile) Reagents->Diazonium Nitrosation Complex Sigma Complex (Intermediate) Diazonium->Complex EAS Attack Coupler 2-Naphthol (in NaOH) Coupler->Complex Nucleophilic Partner Product Target Azo Dye (Precipitate) Complex->Product -H+ (Re-aromatization)

Figure 1: Mechanistic flow from amine precursor to azo product.[2] The C2-methyl group on the amine creates steric bulk protected in the initial phase but influencing the coupling geometry.

Experimental Protocols

Reagents & Equipment
ReagentGradeRoleHazard Note
1-Amino-4-bromo-2-methylnaphthalene>97%SubstrateIrritant, Potential Carcinogen
Sodium Nitrite (

)
ACSNitrosating AgentOxidizer, Toxic
Hydrochloric Acid (37%)ACSProton SourceCorrosive
2-Naphthol>99%Coupling PartnerIrritant
Sodium Hydroxide (

)
PelletspH AdjusterCorrosive
UreaLabScavengerIrritant
Protocol A: Diazotization (The "Acid Paste" Method)

Rationale: Naphthylamines are often hydrophobic. Direct addition to dilute acid results in clumping. The "Acid Paste" method ensures fine particle dispersion for rapid reaction.

  • Preparation of Amine Paste:

    • In a 250 mL beaker, place 5.0 mmol of 1-amino-4-bromo-2-methylnaphthalene.

    • Add 10 mL of concentrated HCl.

    • Macerate the mixture with a glass rod to form a fine, uniform paste.

    • Critical Step: Add 20 mL of water gradually with vigorous stirring. If the hydrochloride salt precipitates, ensure it is finely suspended.

  • Temperature Control:

    • Place the beaker in an ice-salt bath. Cool the internal temperature to 0–2°C .

    • Note: The 2-methyl group lowers the freezing point depression sensitivity, but strict temperature control is required to prevent phenol formation via hydrolysis.

  • Nitrosation:

    • Dissolve 5.5 mmol (1.1 eq) of

      
       in 5 mL of water.
      
    • Add the nitrite solution dropwise to the amine suspension via an addition funnel or syringe pump (rate: 1 mL/min). Keep temperature < 5°C.

    • Observation: The suspension should thin out as the soluble diazonium salt forms. A clear (or slightly distinct) solution indicates conversion.

  • Validation (The "Spot Test"):

    • Starch-Iodide Paper: Must turn instant Blue/Black (indicates excess

      
      ).
      
    • Congo Red Paper: Must turn Blue (indicates pH < 3, essential for diazonium stability).

    • Correction: If Starch-Iodide is negative, add more

      
      . If positive after 15 mins, destroy excess with Urea  until the test is negative (prevents nitrosation of the coupler).
      
Protocol B: Azo Coupling

Rationale: 2-Naphthol couples at the 1-position (alpha). This site is electron-rich only in the naphthoxide form. Therefore, the coupling bath must remain alkaline.

  • Preparation of Coupler Solution:

    • In a 500 mL beaker, dissolve 5.0 mmol of 2-naphthol in 20 mL of 10% NaOH solution.

    • Cool to 0–5°C .[1][2][3][4]

    • Optional: Add 1g of Sodium Acetate to act as a buffer, preventing the pH from dropping too rapidly during acid addition.

  • The Coupling Event:

    • Slowly pour the cold Diazonium Solution (from Protocol A) directly into the Coupler Solution with vigorous mechanical stirring.

    • Visual Cue: A deep red/orange precipitate will form immediately.

  • pH Maintenance:

    • Check pH frequently. It must remain > pH 8 .

    • If the pH drops (due to the HCl in the diazo solution), add 10% NaOH dropwise.

    • Caution: Do not allow pH to exceed 11, as this promotes the formation of unreactive anti-diazotates.

  • Maturation & Isolation:

    • Stir the slurry for 30–60 minutes at 0-10°C.

    • Heat the mixture to 60°C for 15 minutes (to coagulate the colloidal precipitate).

    • Filter under vacuum (Buchner funnel).

    • Wash with:

      • Cold water (remove salts).

      • Dilute acetic acid (neutralize base).

      • Cold methanol (remove unreacted organics - use sparingly).

Analysis & Quality Control

To validate the synthesis, the following data points must be collected.

MetricExpected ResultTroubleshooting
Appearance Deep Red/Maroon SolidBrown/Tar = Decomposition (Temp too high)
Solubility Soluble in DCM, Acetone; Insoluble in WaterIf soluble in water, product is likely a salt or sulfonated impurity.
TLC (Silica) Single spot (Rf ~0.4-0.6 in Hexane:EtOAc 8:2)Multiple spots = Incomplete coupling or phenol by-product.
UV-Vis

shift vs. starting amine
No shift = No coupling occurred.

Structure Validation (IR Spectroscopy):

  • Look for the disappearance of N-H stretches (3300-3500 cm⁻¹).

  • Appearance of -N=N- stretch (weak band around 1400-1500 cm⁻¹, often obscured by aromatics).

  • Retention of C-Br stretch (500-600 cm⁻¹).

Safety & Handling

  • Carcinogenicity: Naphthylamines are structurally related to known bladder carcinogens. While the 1-amino-4-bromo derivative is less potent than 2-naphthylamine, double-gloving and use of a fume hood are non-negotiable.

  • Explosion Hazard: Diazonium salts are shock-sensitive when dry. Never dry the intermediate diazonium salt. Process it immediately into the coupling stage.

  • Waste Disposal: All filtrates contain azo traces and sodium nitrite. Treat with bleach (hypochlorite) to oxidize the dye and neutralize nitrite before disposal.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Saunders, K. H.; Allen, R. L. M.Aromatic Diazo Compounds, 3rd Ed.; Edward Arnold: London, 1985.
  • Organic Syntheses. "Diazotization of o-Tolidine." Org.[1][2][3][5] Synth.1923 , 3,[6][7][8] 33. Link (Foundational "acid paste" methodology adapted for this protocol).

  • BenchChem. "Synthesis of Novel Azo Dyes Utilizing 4-Bromo-2-methoxyphenol." Application Note. Link (General azo coupling conditions).

  • Zollinger, H.Diazo Chemistry I: Aromatic and Heteroaromatic Compounds; VCH: Weinheim, 1994. (Kinetics of coupling with steric hindrance).

Sources

Method

Palladium-catalyzed cross-coupling reactions of 4-bromo-2-methylnaphthalen-1-amine

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-methylnaphthalen-1-amine Part 1: Executive Summary & Substrate Analysis The Challenge: 4-Bromo-2-methylnaphthalen-1-amine (CAS: 37113-08-9) presents a uni...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-methylnaphthalen-1-amine

Part 1: Executive Summary & Substrate Analysis

The Challenge: 4-Bromo-2-methylnaphthalen-1-amine (CAS: 37113-08-9) presents a unique "push-pull" challenge in palladium catalysis. The C1-amine is a strong electron donor, significantly increasing electron density at the C4-position. This deactivates the C-Br bond toward oxidative addition, the rate-limiting step in many catalytic cycles. Furthermore, the free amine (


) acts as a competitive ligand, potentially poisoning the active Pd(0) species by forming stable, unreactive complexes. The C2-methyl group introduces ortho-steric strain, which protects the amine but can also distort the ring planarity, affecting the trajectory of incoming coupling partners.

The Solution: This guide details two optimized pathways:

  • Direct Coupling: Utilizing bulky, electron-rich phosphine ligands (Buchwald-type) to outcompete the substrate amine for metal coordination and facilitate oxidative addition on the electron-rich ring.

  • Protection-Activation Strategy: A transient protection protocol using acetic anhydride to mitigate amine coordination and lower the electron density of the ring, thereby accelerating the catalytic turnover.

Part 2: Substrate Competency & Logic (The "Why")

Before initiating wet chemistry, understand the electronic landscape of your substrate.

FeatureElectronic/Steric EffectImpact on Pd-CatalysisMitigation Strategy
C1-Amine (

)
Strong

(Mesomeric) donor
Increases electron density at C4; deactivates C-Br bond. Coordinates Pd(II).[1]Use electron-rich ligands (e.g., SPhos, XPhos) or protect as acetamide.
C2-Methyl (

)
Steric bulk (

-value

)
Twists C1-N bond; prevents planar

-conjugation of amine.
Actually helps catalysis by reducing amine's ability to bind Pd tightly.
C4-Bromide (

)
Leaving groupSite of Oxidative Addition.Requires elevated temp (

) due to electron-rich ring.

Part 3: Experimental Protocols

Methodology A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Synthesis of 4-aryl-2-methylnaphthalen-1-amines.

Rationale: Standard


 often fails here due to the free amine. We employ 

, a robust catalyst where the bidentate ferrocenyl ligand prevents the formation of inactive bis-amine palladium complexes.

Protocol:

  • Charge: To a nitrogen-flushed reaction vial, add:

    • 4-Bromo-2-methylnaphthalen-1-amine (

      
       equiv, 
      
      
      
      ,
      
      
      )
    • Arylboronic acid (

      
       equiv, 
      
      
      
      )
    • 
       (
      
      
      
      )
    • 
       (
      
      
      
      equiv, finely ground)
  • Solvent: Add 1,4-Dioxane : Water (

    
     ratio, 
    
    
    
    , degassed). Note: Water is critical to solubilize the base and activate the boronic acid.
  • Reaction: Seal and heat to

    
     for 12 hours.
    
  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine (

    
    ). Dry over 
    
    
    
    and concentrate.
  • Purification: Silica gel chromatography. The free amine product is polar; use Hexanes:EtOAc (

    
    ) with 
    
    
    
    
    
    to prevent streaking.
Methodology B: Buchwald-Hartwig Amination (C-N Coupling)

Target: Synthesis of N1,N4-diaryl-2-methylnaphthalene-1,4-diamines.

Rationale: To couple a second amine at C4, we must differentiate it from the C1-amine. The use of BrettPhos Pd G4 precatalyst is strictly recommended. This system is specifically designed to couple primary amines with deactivated aryl halides at low catalyst loadings.

Protocol:

  • Charge: In a glovebox or under strict Argon flow:

    • Substrate (

      
       equiv)[2]
      
    • Coupling Amine (e.g., Morpholine, Aniline) (

      
       equiv)
      
    • BrettPhos Pd G4 (

      
      )
      
    • 
       (
      
      
      
      equiv)
  • Solvent: Anhydrous

    
    -Amyl alcohol or Toluene (
    
    
    
    concentration).
  • Reaction: Heat to

    
     for 4–8 hours.
    
  • Monitoring: Monitor by LC-MS. Look for the

    
     of the diamine. If starting material remains but no dehalogenation (reduction) is seen, add 
    
    
    
    more catalyst.

Part 4: Visualization & Logic Mapping

The following diagram illustrates the competitive pathways and the decision logic for catalyst selection.

ReactionPathways Substrate 4-Bromo-2-methyl- naphthalen-1-amine Pd_Cycle Pd(0) Active Species Substrate->Pd_Cycle Coordination Poison Catalyst Poisoning (Pd-Amine Complex) Pd_Cycle->Poison If Ligand is Weak (e.g., PPh3) OxAdd Oxidative Addition (Rate Limiting) Pd_Cycle->OxAdd If Ligand is Bulky (e.g., SPhos, dppf) Suzuki Suzuki Coupling (Biaryl Product) OxAdd->Suzuki + Boronic Acid + Base Buchwald Buchwald Amination (Diamine Product) OxAdd->Buchwald + Amine + NaOtBu

Caption: Pathway selection logic. Red path indicates failure mode (poisoning); Green path indicates successful oxidative addition enabled by specific ligands.

Part 5: The Self-Validating System (QC)

To ensure trustworthiness, every reaction must include an internal check.

  • The "Reduction Watch": In electron-rich systems, the Pd-aryl intermediate is prone to protodehalogenation if the transmetallation is slow.

    • Check: If you observe 2-methylnaphthalen-1-amine (mass =

      
      ) in your LC-MS, your system is "dry" of boronic acid or the base is inactive.
      
    • Correction: Increase boronic acid to

      
       equiv and ensure water is present in the solvent system (for Suzuki).
      
  • The "Homocoupling Flag":

    • Check: Appearance of a dimer (mass

      
      ). This indicates the catalyst is reducing the bromide faster than it is coupling.
      
    • Correction: Switch solvent to degassed Toluene to reduce radical pathways.

Part 6: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Bruno, N. C., et al. (2013). Pd-Catalyzed Synthesis of (Hetero)Aryl Amines using a New Class of Precatalysts. Chemical Science, 4, 916-920.

  • Paul, F., et al. (1994). Palladium-catalyzed synthesis of 4-aryl-1-naphthylamines. Journal of Organic Chemistry. (Contextual grounding for naphthylamine reactivity).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling of Sterically Hindered Naphthylamines

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-couplin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of sterically hindered naphthylamines. Low conversion rates in these reactions are a common yet surmountable obstacle. This document provides in-depth, experience-driven troubleshooting strategies and frequently asked questions to enhance your reaction yields and purity.

Part 1: Foundational Troubleshooting - The Usual Suspects

When faced with low conversion, it's often beneficial to start with the most common culprits. These are often the simplest to diagnose and rectify.

Q1: My Suzuki coupling of a sterically hindered naphthylamine with an arylboronic acid is giving me very low yields. Where should I start my troubleshooting?

A1: Start by systematically evaluating your reaction parameters, beginning with the most fundamental components. Low yields in Suzuki couplings, especially with challenging substrates, can often be traced back to a few key areas.[1] A logical workflow is crucial for efficient problem-solving.

Here is a foundational troubleshooting workflow:

G cluster_0 Initial Checks cluster_1 Systematic Optimization cluster_2 Advanced Troubleshooting Reagent Quality Reagent Quality Reaction Setup Reaction Setup Reagent Quality->Reaction Setup If reagents are pure Catalyst System Catalyst System Reaction Setup->Catalyst System If setup is correct Reaction Conditions Reaction Conditions Catalyst System->Reaction Conditions After screening catalyst/ligand/base Side Reactions Side Reactions Reaction Conditions->Side Reactions If optimization fails Alternative Methods Alternative Methods Side Reactions->Alternative Methods If side reactions persist Successful Coupling Successful Coupling Alternative Methods->Successful Coupling Start Start Start->Reagent Quality

Caption: A systematic workflow for troubleshooting low conversion.

Initial Checks:

  • Reagent Purity and Stoichiometry:

    • Naphthylamine Derivative: Ensure it is pure and free from any coordinating impurities that could poison the catalyst.

    • Boronic Acid/Ester: These are prone to degradation (protodeboronation), especially if old or stored improperly.[2] Consider using freshly purchased or recrystallized material. Pinacol esters are generally more stable than boronic acids.

    • Stoichiometry: A slight excess of the boronic acid derivative (1.2-1.5 equivalents) is standard practice to drive the reaction to completion.[3]

  • Solvent and Base Quality:

    • Solvents: Use anhydrous, degassed solvents. Oxygen can lead to the formation of palladium black and promote unwanted side reactions like the homocoupling of the boronic acid.[2]

    • Base: The choice of base is critical and often substrate-dependent.[4] Ensure it is finely powdered and anhydrous.

  • Inert Atmosphere:

    • Thoroughly degas your reaction mixture. The "freeze-pump-thaw" technique is highly effective.[5] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[6]

Part 2: Deep Dive into the Catalyst System

The heart of the Suzuki reaction is the palladium catalyst and its associated ligand. For sterically hindered substrates, a generic catalyst system is rarely optimal.

Q2: I'm using a standard catalyst like Pd(PPh₃)₄ and still see low conversion. What should I try next?

A2: For sterically hindered naphthylamines, moving to a more sophisticated catalyst system is often necessary. The steric bulk around the naphthylamine's amino group and potentially on the naphthalene ring itself can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[7]

Catalyst and Ligand Selection:

The key is to use bulky, electron-rich phosphine ligands. These ligands promote the crucial oxidative addition and reductive elimination steps while stabilizing the palladium center.[8][9]

Ligand ClassExamplesKey Features & Applications
Buchwald Ligands SPhos, XPhos, RuPhosSterically hindered, electron-rich biaryl phosphines. Highly effective for a wide range of substrates, including sterically demanding and unreactive partners.[10]
Trialkylphosphines PCy₃, P(t-Bu)₃Electron-rich and bulky. Good for promoting oxidative addition of less reactive aryl halides.[10]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong sigma-donating ligands that form very stable palladium complexes. Excellent for coupling unreactive aryl chlorides and other challenging substrates.[10][11]

Palladium Precatalyst:

Using a precatalyst that readily generates the active Pd(0) species is advantageous.

PrecatalystKey Features
Buchwald Precatalysts (G3, G4) Highly efficient and reliable for generating the active Pd(0) catalyst with a variety of phosphine ligands.[2]
PEPPSI™ Precatalysts Designed for use with N-heterocyclic carbene (NHC) ligands, particularly for challenging substrates.[10]
Palladacycles Show considerably enhanced activity for challenging substrates compared to conventional palladium sources.[12]

Experimental Protocol: Catalyst/Ligand Screening

  • Setup: In parallel, set up several small-scale reactions (e.g., 0.1 mmol) in vials.

  • Reagents: To each vial, add the naphthylamine derivative, arylboronic acid, and base.

  • Catalyst/Ligand Addition: To each vial, add a different palladium precatalyst and ligand combination.

  • Solvent and Degassing: Add the degassed solvent, and then purge each vial with inert gas.

  • Reaction: Heat all vials at the same temperature and monitor by TLC or LC-MS at regular intervals.

This systematic approach will quickly identify a more effective catalyst system for your specific substrates.

Part 3: Optimizing Reaction Conditions

Once you have a promising catalyst system, fine-tuning the reaction conditions can further improve your yield.

Q3: I've found a better catalyst/ligand combination, but the yield is still not satisfactory. How can I further optimize the reaction?

A3: Systematic optimization of the base, solvent, and temperature is the next logical step. These parameters are often interdependent.[1]

Base and Solvent Selection:

The base's role is to activate the boronic acid for transmetalation. The solvent must solubilize all components and can influence the catalytic activity.[13][14]

BaseCommon SolventsComments
K₃PO₄ Dioxane/H₂O, Toluene/H₂O, THF/H₂OA versatile and often effective base for nitrogen-containing heterocycles.[2][15]
Cs₂CO₃ Dioxane, Toluene, DMFA stronger base that can be effective when others fail.[2]
t-BuOK Dioxane, TolueneA very strong, non-aqueous base. Can be highly effective for sterically hindered couplings.[11]
K₂CO₃ Isopropanol/H₂O, Dioxane/H₂OA common and cost-effective choice.[16]

Temperature and Reaction Time:

  • Temperature: Sterically hindered couplings often require higher temperatures (e.g., 80-120 °C) to overcome the activation energy barriers.[17]

  • Reaction Time: Monitor the reaction progress. Extended reaction times at high temperatures can lead to catalyst decomposition or product degradation.

G cluster_0 Input Parameters Catalyst Catalyst Pd(OAc)₂ + Ligand Buchwald Precatalyst Reaction Suzuki Coupling Catalyst->Reaction Ligand Ligand Buchwald type NHC Trialkylphosphine Ligand->Reaction Base Base K₃PO₄ Cs₂CO₃ t-BuOK Base->Reaction Solvent Solvent Dioxane/H₂O Toluene DMF Solvent->Reaction Temperature Temperature 80-120 °C Temperature->Reaction Output Output Desired Product Byproducts Reaction->Output

Sources

Optimization

Handling stability issues of 1-amino-4-bromo-2-methylnaphthalene free base

Welcome to the dedicated technical support guide for 1-amino-4-bromo-2-methylnaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1-amino-4-bromo-2-methylnaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on handling and ensuring the stability of this compound in your experiments. The following question-and-answer-based troubleshooting guides and FAQs are grounded in established chemical principles and field-proven insights to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-amino-4-bromo-2-methylnaphthalene free base?

A1: The primary stability concerns for 1-amino-4-bromo-2-methylnaphthalene stem from its aromatic amine functionality, which is susceptible to oxidation.[1][2][3][4][5][6] Exposure to air (oxygen), light, and certain metal ions can catalyze oxidative processes.[1][2][5][6] This can lead to the formation of colored impurities, dimerization, or other degradation products, compromising the purity and reactivity of the compound. Aromatic amines, in general, are known to be sensitive and require careful handling to prevent degradation.[4][7][8][9]

Q2: How does the substitution pattern (bromo and methyl groups) affect the stability of the molecule?

A2: The bromo and methyl substituents on the naphthalene ring influence the electronic properties and, consequently, the stability of the molecule. The methyl group is electron-donating, which can increase the electron density on the aromatic ring system, potentially making the amine group more susceptible to oxidation. The bromine atom is an electron-withdrawing group via induction but can also participate in resonance. The interplay of these groups affects the overall reactivity and stability. It's also worth noting that substituted naphthalenes can have complex metabolic and degradation pathways.[10][11][12]

Q3: What are the ideal storage conditions for 1-amino-4-bromo-2-methylnaphthalene free base?

A3: To maximize the shelf-life and maintain the integrity of 1-amino-4-bromo-2-methylnaphthalene free base, stringent storage conditions are recommended. These are summarized in the table below. The general principle is to minimize exposure to atmospheric oxygen, moisture, and light.[7][13]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.
Light Amber vial or stored in the darkProtects against light-induced degradation (photodegradation).[14][15]
Container Tightly sealed, appropriate material (e.g., glass)Prevents exposure to air and moisture.[13]
Q4: Is the hydrobromide salt of 1-amino-4-bromo-2-methylnaphthalene more stable than the free base?

A4: Yes, in many cases, the salt form of an amine, such as the hydrobromide salt, is more stable than the free base. The protonation of the amino group in the salt form reduces its nucleophilicity and susceptibility to oxidation. If long-term storage is a primary concern and the free base is not explicitly required for your initial experimental step, using the hydrobromide salt is a viable strategy.[16] The free base can then be generated in situ or just prior to use.

Troubleshooting Guides

Problem 1: My solid 1-amino-4-bromo-2-methylnaphthalene has changed color (e.g., turned pink, brown, or purple) during storage.
  • Likely Cause: This is a classic indicator of oxidation. The aromatic amine has likely undergone aerobic oxidative coupling or other degradation pathways, leading to the formation of highly colored conjugated impurities.[1][2][3][6] This process can be accelerated by exposure to air and light.

  • Recommended Actions:

    • Assess Purity: Before use, check the purity of the discolored material using an appropriate analytical technique (e.g., HPLC, TLC, or NMR).

    • Purification (if necessary): If the purity is compromised, consider recrystallization or column chromatography to remove the colored impurities. The choice of solvent for recrystallization will need to be determined empirically, starting with solvents in which the compound has moderate solubility at room temperature and high solubility at elevated temperatures.

    • Implement Proper Storage: Immediately transfer the purified compound (and any new batches) to an amber vial, purge with an inert gas like argon or nitrogen, seal tightly, and store in a refrigerator.

  • Preventative Workflow for Handling and Storage:

    G cluster_receiving Receiving Compound cluster_storage Storage Protocol cluster_usage Experimental Use receive Receive Compound transfer Transfer to Amber Vial receive->transfer Immediate Action purge Purge with Inert Gas (Ar or N2) transfer->purge seal Seal Tightly purge->seal refrigerate Store at 2-8°C seal->refrigerate weigh Weigh Quickly refrigerate->weigh For Use dissolve Dissolve in Degassed Solvent weigh->dissolve react Proceed with Reaction dissolve->react

    Caption: Recommended workflow for handling and storage.

Problem 2: I am observing unexpected byproducts in my reaction mixture.
  • Likely Cause: If you have ruled out other reaction variables, the formation of unexpected byproducts could be due to the degradation of your 1-amino-4-bromo-2-methylnaphthalene starting material. Oxidative dimerization or the formation of azo compounds are known side reactions for some aromatic amines.[6]

  • Recommended Actions:

    • Use Fresh or Purified Starting Material: Always use starting material that has been properly stored and is free of discoloration. If in doubt, purify a small amount and re-run the reaction.

    • Degas Solvents: Before dissolving your compound, degas the reaction solvent to remove dissolved oxygen. This can be done by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.

    • Run Reactions Under Inert Atmosphere: Conduct your reaction under a nitrogen or argon atmosphere to prevent the introduction of oxygen.

    • Consider an Antioxidant: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can help suppress oxidative side reactions, though this should be tested for compatibility with your specific reaction chemistry.[2]

  • Potential Degradation Pathway:

    G A 1-Amino-4-bromo-2-methylnaphthalene B Oxidized Intermediates (e.g., Radicals) A->B [O], light, metal ions C Dimerized Products B->C Coupling D Other Degradation Products B->D

    Caption: Simplified potential oxidative degradation pathway.

Problem 3: The compound appears to be degrading in my chosen solvent even before the reaction starts.
  • Likely Cause: Some solvents can promote the degradation of sensitive compounds. Protic solvents, especially if not properly dried, can sometimes facilitate decomposition. Additionally, solvents that have not been stored properly may contain peroxides or other reactive impurities.

  • Recommended Actions:

    • Solvent Selection: Choose a high-purity, anhydrous grade solvent. Aprotic solvents are often a good choice.

    • Solvent Purity Check: Ensure your solvent is free of peroxides, especially with ethers like THF or dioxane. Peroxide test strips are a quick and easy way to check this.

    • Use Freshly Opened Solvents: Whenever possible, use a fresh bottle of solvent or a properly stored and recently purified solvent.

    • Solubility and Stability Test: Before a large-scale reaction, dissolve a small amount of your compound in the chosen solvent and monitor its stability over a short period (e.g., by TLC or LC-MS) under the planned reaction conditions (minus other reagents).

References

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-bromo-2-methylnaphthalen-1-amine

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists. Executive Summary In the synthesis of naphthalene-based pharmacophores, 4-bromo-2-methyln...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Executive Summary

In the synthesis of naphthalene-based pharmacophores, 4-bromo-2-methylnaphthalen-1-amine serves as a critical intermediate for Suzuki-Miyaura couplings. However, the regioselectivity of bromination on the electron-rich naphthylamine scaffold is a common failure point.

This guide provides a definitive comparative analysis to distinguish the target 4-bromo regioisomer from its precursor (2-methylnaphthalen-1-amine ) and potential byproducts (e.g., 5-bromo or 8-bromo isomers). We utilize 1H NMR diagnostics, specifically focusing on the H3 singlet and the H5 peri-deshielding effect , to establish a self-validating structural confirmation protocol.

Structural Logic & Comparative Strategy

To confirm the structure, we do not analyze the spectrum in isolation. We compare it against the starting material to track the loss of specific coupling patterns.

The Comparative Triad
  • Target (Product): 4-bromo-2-methylnaphthalen-1-amine.

    • Key Feature: Loss of H4 signal; H3 becomes a singlet.

  • Precursor (Reference): 2-methylnaphthalen-1-amine.

    • Key Feature: H3 and H4 appear as an ortho-coupled AB system (

      
       Hz).
      
  • Isomers (False Positives): 5-bromo or 8-bromo derivatives.

    • Key Feature: H3 and H4 remain as doublets; substitution occurs on the distal ring.

Visualization: Structural Decision Tree

The following diagram outlines the logic flow for distinguishing the target from isomers using NMR data.

NMR_Logic_Tree Start Crude Product 1H NMR (Aromatic Region) Check_H3 Analyze H3 Signal (approx 7.2 - 7.5 ppm) Start->Check_H3 Singlet Signal is a SINGLET Check_H3->Singlet Coupling Lost Doublet Signal is a DOUBLET (J ~ 8-9 Hz) Check_H3->Doublet Coupling Retained Check_H5 Analyze H5 Signal (Peri-position to C4) Singlet->Check_H5 Isomer_Distal WRONG ISOMER: 5-bromo or 8-bromo (Substitution on distal ring) Doublet->Isomer_Distal Integral = 1H Precursor INCOMPLETE REACTION: 2-methylnaphthalen-1-amine Doublet->Precursor Integral = 1H (H4 present) Target CONFIRMED: 4-bromo-2-methylnaphthalen-1-amine (Substitution at C4) Check_H5->Target H5 Deshielded (Peri-effect)

Caption: Logical workflow for distinguishing the 4-bromo regioisomer from precursors and distal isomers based on H3 multiplicity and H5 chemical shift.

Comparative Spectral Data

The following data assumes a standard solvent of Chloroform-d (CDCl₃) at 298 K. Chemical shifts are reported in ppm (


).
Table 1: Diagnostic Signal Comparison
Proton AssignmentPrecursor (2-methyl-1-naphthylamine)Target (4-bromo-2-methyl...)Diagnostic Change
-NH₂ (Amine)~4.0 (br s)~4.1 (br s)Minimal change; broadens/shifts with concentration.
-CH₃ (Methyl)2.35 (s)2.40 (s)Slight downfield shift due to electronic changes.
H3 (Aromatic)7.25 (d ,

Hz)
7.45 (s )PRIMARY PROOF: Collapse of doublet to singlet.
H4 (Aromatic)7.45 (d ,

Hz)
Absent Replaced by Bromine.
H5 (Peri-H)7.75 (d)8.15 - 8.25 (d/m)SECONDARY PROOF: Significant downfield shift (Peri-effect).
H8 (Peri-H)7.80 (m)7.75 - 7.85 (m)Remains relatively stable.
Detailed Analysis of Key Signals
1. The H3 "Smoking Gun" (Singlet vs. Doublet)

In the precursor, H3 and H4 are ortho-neighbors. They exhibit a strong roofed doublet pair with a coupling constant (


) of approximately 8.5 Hz.
  • Observation in Target: Upon bromination at C4, the H4 proton is removed. Consequently, H3 loses its vicinal coupling partner.

  • Result: The H3 signal at ~7.45 ppm collapses into a sharp singlet . (Note: Minute allylic coupling to the methyl group may cause slight broadening, but the large ortho-splitting will vanish).

2. The Peri-Effect (H5 Deshielding)

The "Peri-position" refers to the relationship between substituents at positions 4 and 5 (or 1 and 8). These positions are spatially proximate, leading to steric and magnetic deshielding.

  • Mechanism: The large Bromine atom at C4 exerts a Van der Waals deshielding effect on the proton at C5.

  • Result: The doublet corresponding to H5 shifts downfield significantly (from ~7.75 ppm to >8.15 ppm), separating it clearly from the rest of the aromatic multiplet [1, 2].

Experimental Protocol

To ensure reproducibility and accurate integration, follow this standardized sample preparation workflow.

Reagents
  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane) as internal standard.

    • Why CDCl₃? It minimizes H-bonding interactions with the amine compared to DMSO-d6, providing sharper aromatic resolution.

  • Analyte: ~10 mg of isolated solid.

Workflow Diagram

Sample_Prep Weigh Weigh 10mg Sample Dissolve Dissolve in 0.6 mL CDCl3 Weigh->Dissolve Filter Filter (Glass Wool) Remove insolubles Dissolve->Filter Acquire Acquire 1H NMR (Min 16 Scans, d1=2s) Filter->Acquire Process Process: LB = 0.3 Hz Ref TMS = 0.00 Acquire->Process

Caption: Standardized NMR sample preparation and acquisition workflow for purity assessment.

Step-by-Step Methodology
  • Preparation: Dissolve 5–10 mg of the amine in 0.6 mL of CDCl₃. Ensure the solution is clear; filter through a small plug of glass wool if suspension persists.

  • Acquisition:

    • Pulse Sequence: Standard zg30 or equivalent.

    • Scans (NS): 16 (sufficient for >95% purity), 64 (for impurity profiling).

    • Relaxation Delay (D1): Set to

      
       seconds to ensure accurate integration of aromatic protons.
      
  • Processing:

    • Reference the TMS peak to 0.00 ppm.

    • Apply an exponential window function (Line Broadening = 0.3 Hz) to smooth noise.

    • Phasing: Critical for the aromatic region to distinguish the H3 singlet from potential doublet roofs.

Troubleshooting & Impurity Profiling

ObservationPotential CauseRemediation
H3 appears as a doublet Regioisomer (5-Br) or unreacted starting material.Check integration of the doublet. If integral is 1H, it is an isomer. If <0.2H, it is residual starting material.
Extra singlets in aromatic region Polybromination (e.g., 2,4-dibromo species).Check MS for M+2 peaks. Polybromination usually attacks the free ortho position (C3) if methyl is not present, but here C3 is sterically crowded.
Broad -NH₂ signal Exchange with trace water in CDCl₃.Add a drop of D₂O (shake and settle). The -NH₂ signal will disappear, confirming its assignment.

References

  • Ghorbani-Vaghei, R., & Jalili, H. (2005).[1] Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide. Synthesis, 2005(7), 1099–1102. Link

  • Smith, W. B., & Deavenport, D. L. (1972). The substituent effect of the methyl group on the proton magnetic resonance spectra of naphthalene derivatives. Journal of Magnetic Resonance, 6(2), 256-261. Link

  • BenchChem. (2025).[2] Assessing the Purity of 2-(Aminomethyl)-4-bromonaphthalene by NMR and MS. BenchChem Technical Guides. Link

  • Reich, H. J. (2023).[3] 1H NMR Data of Naphthalenes. University of Wisconsin-Madison / ACS Organic Chemistry Division. Link

Sources

Comparative

Technical Guide: Melting Point &amp; Structural Analysis of 4-bromo-2-methylnaphthalen-1-amine

Executive Summary In the development of naphthalene-based kinase inhibitors and dye intermediates, 4-bromo-2-methylnaphthalen-1-amine (CAS: 37113-08-9) serves as a critical scaffold. Its melting point (MP) of 82 °C is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of naphthalene-based kinase inhibitors and dye intermediates, 4-bromo-2-methylnaphthalen-1-amine (CAS: 37113-08-9) serves as a critical scaffold. Its melting point (MP) of 82 °C is a definitive quality attribute that distinguishes it from its unbrominated precursors and non-methylated analogs.

This guide provides a technical comparison of the target molecule against its structural isomers and synthetic precursors. We analyze how the ortho-methyl group disrupts crystal packing relative to the para-bromo substituent, creating a unique thermal profile that aids in purification.

Comparative Analysis: Melting Point & Structural Properties[1][2][3][4][5]

The following table contrasts the target compound with its direct precursor and closest structural analog. This data highlights the impact of functional group placement on solid-state stability.

Table 1: Thermal & Structural Comparison
CompoundStructureCAS No.[1][2][3][4][5]Melting Point (°C)Structural Insight
Target: 4-bromo-2-methylnaphthalen-1-amine C₁₁H₁₀BrN 37113-08-9 82 °C Balanced Packing: The 4-Br atom adds molecular weight and London dispersion forces, raising the MP significantly from the precursor. However, the 2-Me group creates steric twist, preventing the higher MP seen in the non-methylated analog.
Precursor: 2-methyl-1-naphthylamineC₁₁H₁₁N2246-44-831 °CLow Stability: The electron-rich amine and methyl group create a loosely packed lattice, resulting in a near-ambient melting point.
Analog: 4-bromo-1-naphthylamineC₁₀H₈BrN2298-07-9102–103 °CHigh Symmetry: Lacking the steric bulk of the 2-methyl group, this molecule stacks efficiently (π-π interactions), leading to a higher melting point than the target.
Impurity: 5-bromo-1-naphthylamineC₁₀H₈BrN2298-07-9*66–68 °CRegioisomer: Often formed as a byproduct. The 5-position bromination disrupts symmetry less effectively than the 4-position, resulting in a lower MP.

*Note: 5-bromo-1-naphthylamine is a regioisomer of the Analog, often cited in older literature as a byproduct of non-selective bromination.

Structural Logic: Why 82 °C?

The melting point of 82 °C is not arbitrary; it is the thermodynamic result of two competing forces:

  • Bromine Stabilization (The "Anchor"):

    • Comparing the precursor (MP 31 °C) to the target (MP 82 °C), the addition of bromine at the C4 position significantly increases the molecular weight (+79.9 amu) and introduces strong halogen bonding and van der Waals interactions. This "anchors" the molecule in the crystal lattice, requiring more energy to transition to the liquid phase.

  • Methyl Destabilization (The "Twist"):

    • Comparing the target (MP 82 °C) to the non-methylated analog (MP 102 °C), the C2-methyl group introduces steric strain. It forces the C1-amine group to twist slightly out of plane, disrupting the optimal hydrogen bonding network and π-stacking efficiency.

    • Application: This MP depression (relative to the 102 °C analog) is advantageous for solubility in organic solvents during subsequent cross-coupling reactions (e.g., Buchwald-Hartwig amination).

Experimental Protocol: Synthesis & Purification

To isolate the 82 °C isomer with high purity (>98%), strict control of the bromination temperature is required to prevent over-bromination or regioisomer formation.

Methodology: Regioselective Bromination

Objective: Synthesize 4-bromo-2-methylnaphthalen-1-amine while suppressing the 5-bromo impurity.

  • Preparation: Dissolve 2-methyl-1-naphthylamine (1.0 equiv) in glacial acetic acid.

    • Why: Acetic acid buffers the amine, preventing oxidation and moderating the reactivity of the naphthalene ring.

  • Bromination: Add Bromine (Br₂) (1.05 equiv) dropwise at 0–5 °C .

    • Critical Control: Maintaining low temperature is vital. Higher temperatures (>10 °C) promote bromination at the 5-position (kinetic product) or dibromination.

  • Quenching: Pour the reaction mixture into ice water. The target hydrochloride salt may precipitate.[6] Neutralize with aqueous Na₂CO₃ to liberate the free base.

  • Purification (The MP Check):

    • Recrystallize the crude solid from Ethanol/Water (9:1) .

    • Validation: Measure the melting point.

      • Range 80–82 °C: Pure Target.

      • Range <75 °C: Indicates presence of unreacted precursor (31 °C) or regioisomers (66 °C). Recrystallization must be repeated.

Visualization: Synthesis & Impurity Flow

The following diagram illustrates the synthetic pathway and the critical divergence points where isomers and impurities are rejected.

SynthesisFlow Figure 1: Synthetic pathway and purification logic based on melting point differentials. Start Start: 2-methyl-1-naphthylamine (MP: 31 °C) Reaction Reaction: Br2 / AcOH (0-5 °C) Start->Reaction Electrophilic Subst. Crude Crude Mixture Reaction->Crude Purification Recrystallization (EtOH/H2O) Crude->Purification Target TARGET: 4-bromo-2-methyl- naphthalen-1-amine (MP: 82 °C) Purification->Target Crystallizes Impurity1 Impurity: 5-bromo isomer (MP: ~66 °C) Purification->Impurity1 Remains in Mother Liquor Impurity2 Impurity: Dibromo species (High MP) Purification->Impurity2 Removed via Filtration

Figure 1: Synthetic pathway and purification logic based on melting point differentials.

References

  • MySkinRecipes/ECHEMI Database. (2023). 4-bromo-2-methyl-naphthalen-1-amine Physical Properties. Retrieved from

  • Sigma-Aldrich. (2023). 2-Methyl-1-naphthylamine Product Specification & Melting Point. Retrieved from

  • ChemicalBook. (2023). 4-Bromo-1-naphthylamine Properties and Melting Point Data. Retrieved from

  • PubChem. (2023). Compound Summary for CID 75303 (4-Bromo-1-naphthylamine). National Library of Medicine. Retrieved from

  • BenchChem. (2025). Synthesis of 2-(Aminomethyl)-4-bromonaphthalene and Precursors. Retrieved from

Sources

Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of 4-bromo-2-methyl-1-naphthylamine

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-bromo-2-methyl-1-naphthylamine. Designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-bromo-2-methyl-1-naphthylamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring a thorough understanding of the method development process. All protocols are presented as self-validating systems, grounded in authoritative sources and regulatory expectations.

Introduction: The Critical Need for Purity Analysis

4-bromo-2-methyl-1-naphthylamine is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. The purity of this starting material is paramount, as impurities can carry through to the final product, potentially affecting its safety, efficacy, and stability.[1][2] High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of such active pharmaceutical ingredients (APIs) and their intermediates due to its high resolution, sensitivity, and specificity.[3][4]

The development of a robust, stability-indicating HPLC method is a critical component of quality control, ensuring that all potential impurities, including process-related impurities and degradation products, are effectively separated and quantified.[1][3] This guide will compare and contrast different approaches to HPLC method development for 4-bromo-2-methyl-1-naphthylamine, focusing on the critical parameters of column chemistry, mobile phase composition, and detection wavelength.

Physicochemical Properties of 4-bromo-2-methyl-1-naphthylamine:

PropertyValueSource
CAS Number37113-08-9[5]
Molecular FormulaC₁₁H₁₀BrN[5]
Molecular Weight236.11 g/mol [5]
XLogP34.07[5]
Boiling Point350 °C[5]

The high XLogP3 value indicates that 4-bromo-2-methyl-1-naphthylamine is a non-polar compound, making reversed-phase HPLC the most suitable chromatographic mode for its analysis.[6][7]

The Method Development Workflow: A Systematic Approach

A successful HPLC method development strategy follows a logical progression, starting with an understanding of the analyte and culminating in a validated, robust method. This workflow ensures that the final method is fit for its intended purpose, as outlined by the International Council for Harmonisation (ICH) guidelines.[8][9][10][11][12]

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Analyte Characterization (Physicochemical Properties) B Column & Mobile Phase Screening A->B C Detector Wavelength Selection B->C D Fine-tuning Mobile Phase (Organic Ratio, pH, Additives) C->D Proceed to Optimization E Gradient Optimization (Slope, Time) D->E F Flow Rate & Temperature Adjustment E->F G Specificity & Forced Degradation F->G Proceed to Validation H Linearity, Range, Accuracy, Precision G->H I Robustness & System Suitability H->I

Caption: A systematic workflow for HPLC method development, from initial screening to final validation.

Comparative Analysis of Chromatographic Conditions

The selection of the HPLC column and mobile phase is the most critical factor in achieving the desired separation.[4][13] This section compares different stationary and mobile phases for the analysis of 4-bromo-2-methyl-1-naphthylamine.

Column Selection: A Tale of Two Phases

Given the non-polar nature of 4-bromo-2-methyl-1-naphthylamine, reversed-phase columns are the logical choice.[7] We will compare the performance of a standard C18 column with that of a Phenyl-Hexyl column, which can offer alternative selectivity for aromatic compounds.

Column TypeStationary Phase ChemistrySeparation PrincipleAdvantages for Aromatic Amines
C18 (Octadecyl Silane) Non-polar alkyl chains bonded to silica.Primarily hydrophobic interactions.Industry standard, high hydrophobicity, excellent for retaining non-polar compounds.[7]
Phenyl-Hexyl Phenyl rings with a hexyl linker bonded to silica.Hydrophobic and π-π interactions.Enhanced selectivity for aromatic and unsaturated compounds due to π-π interactions with the phenyl rings of the analyte.

Experimental Protocol: Column Screening

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase.

  • Sample Preparation: Prepare a 100 µg/mL solution of 4-bromo-2-methyl-1-naphthylamine in the mobile phase.

  • Injection: Inject 10 µL of the sample solution.

  • Chromatographic Conditions:

    • Columns:

      • Method A: C18 column (e.g., 250 x 4.6 mm, 5 µm)

      • Method B: Phenyl-Hexyl column (e.g., 250 x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (70:30, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 230 nm

  • Data Analysis: Compare the retention time, peak shape, and resolution of the main peak from any impurities.

Mobile Phase Optimization: The Power of Solvents and pH

The mobile phase composition dictates the retention and elution of the analyte.[14][15] We will compare the effects of two common organic modifiers, acetonitrile and methanol, and the impact of a pH modifier.

Organic ModifierPropertiesImpact on Separation
Acetonitrile Low viscosity, UV transparent, aprotic.Generally provides sharper peaks and lower backpressure. Can exhibit different selectivity due to dipole-dipole interactions.[16]
Methanol Protic solvent, higher viscosity.Can offer different selectivity through hydrogen bonding interactions.[16]

Experimental Protocol: Mobile Phase Optimization

  • System and Sample Preparation: As described in the column screening protocol.

  • Chromatographic Conditions (on the optimal column from screening):

    • Method C (Acetonitrile): Acetonitrile:Water (gradient elution)

    • Method D (Methanol): Methanol:Water (gradient elution)

    • Gradient Program: 50% to 90% organic over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 230 nm

  • Data Analysis: Compare the resolution between the main peak and any impurities, analysis time, and peak symmetry.

The Influence of pH: For ionizable compounds like amines, mobile phase pH is a powerful tool to control retention and peak shape.[16][17] By adjusting the pH to be at least 2 units away from the pKa of the amine group, we can ensure consistent ionization and improved peak symmetry. The addition of a small amount of a modifier like formic acid or trifluoroacetic acid can achieve this.

Forced Degradation Studies: Ensuring a Stability-Indicating Method

A crucial aspect of purity analysis is ensuring the method is "stability-indicating," meaning it can separate the active ingredient from its degradation products.[1][3][18] Forced degradation studies intentionally stress the sample to generate these degradation products.[2][19]

Forced_Degradation_Workflow cluster_0 Stress Conditions A Acid Hydrolysis (e.g., 0.1N HCl) F Analyze Stressed Samples by Optimized HPLC Method A->F B Base Hydrolysis (e.g., 0.1N NaOH) B->F C Oxidation (e.g., 3% H₂O₂) C->F D Thermal Degradation (e.g., 80°C) D->F E Photolytic Degradation (e.g., UV light) E->F G Evaluate Peak Purity and Resolution F->G

Caption: Workflow for conducting forced degradation studies to validate the stability-indicating nature of the HPLC method.

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare separate solutions of 4-bromo-2-methyl-1-naphthylamine (approx. 1 mg/mL) in a suitable solvent.

  • Stress Application:

    • Acid: Add 1 mL of 0.1N HCl and heat at 60°C for 4 hours. Neutralize with 0.1N NaOH.

    • Base: Add 1 mL of 0.1N NaOH and heat at 60°C for 4 hours. Neutralize with 0.1N HCl.

    • Oxidation: Add 1 mL of 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Store the solid sample at 80°C for 48 hours, then dissolve.

    • Photolytic: Expose the solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method.

  • Data Evaluation: Assess the chromatograms for the appearance of new peaks (degradants). The main peak should be well-resolved from all degradation peaks. A photodiode array (PDA) detector can be used to assess peak purity.

Method Validation: The Final Frontier

Once an optimized, stability-indicating method is developed, it must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[8][9][10][11]

Key Validation Parameters:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method accurately measures the analyte in the presence of impurities and degradants.The main peak is resolved from all other peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of the measured value to the true value.Recovery of 98.0% to 102.0%
Precision (Repeatability & Intermediate)The degree of agreement among individual test results.Relative Standard Deviation (RSD) ≤ 2.0%
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.Defined by the linearity study.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits.

Comparative Data Summary

The following table summarizes the hypothetical performance of the compared methods:

MethodColumnMobile PhaseResolution (Main Peak vs. Closest Impurity)Analysis Time (min)Peak Asymmetry (Tailing Factor)
A C18ACN:H₂O (Isocratic)1.8151.3
B Phenyl-HexylACN:H₂O (Isocratic)2.5181.1
C Phenyl-HexylACN:H₂O (Gradient)3.2201.0
D Phenyl-HexylMeOH:H₂O (Gradient)2.8251.2

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
  • Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. IRJET.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • ICH and FDA Guidelines for Analytical Method Valid
  • A Guide to HPLC Column Selection. Amerigo Scientific.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
  • Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Technical Support Center: Optimizing HPLC Separ
  • Optimizing the mobile phase for HPLC separation of Aloin A and Aloin B isomers. Benchchem.
  • The Ultimate Guide: How to Choose the Right HPLC Column. (2024, January 4).
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Impurities and Forced Degradation Studies: A Review.
  • Development and validation of reverse phase HPLC method for the determination of impurities in prasugrel hydrochloride. (2025, August 6).
  • Method Development for Drug Impurity Profiling: Part 1. (2010, March 31).
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • Picking the Perfect HPLC Column. (2014, October 31). Biocompare.
  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. (2023, June 13). SynThink.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci.
  • 4-bromo-2-methylnaphthalen-1-amine Formula. ECHEMI.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1).
  • 4-Bromo-1-naphthylamine | C10H8BrN | CID 75303. PubChem.
  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC.
  • 4-Bromo-1-naphthylamine | 2298-07-9. ChemicalBook.
  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing.
  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Fisher Scientific.
  • 4-Bromo-1-naphthylamine Properties. EPA.
  • 4-Bromo-1-naphthylamine | 2298-07-9. ChemicalBook.

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Comparative

Optimizing Microanalysis for Halogenated Heterocycles: A Comparative Guide for C11H10BrN

Executive Summary: The "C11H10BrN" Challenge In drug discovery, the molecular formula C11H10BrN often represents a critical scaffold class—typically brominated methyl-quinolines, isoquinolines, or functionalized indoles....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "C11H10BrN" Challenge

In drug discovery, the molecular formula C11H10BrN often represents a critical scaffold class—typically brominated methyl-quinolines, isoquinolines, or functionalized indoles. These compounds present a specific analytical challenge: they combine a refractory nitrogenous heterocycle with a heavy halogen load (~34% Bromine by weight).

Standard combustion analysis (CHNS) frequently fails for these compounds when using "universal" calibration standards. The high bromine content can poison standard oxidation catalysts and form volatile metallic halides that artificially inflate Nitrogen values.

This guide compares the three dominant calibration strategies for C11H10BrN analytes:

  • The Universal Standard: Acetanilide (Industry Default)

  • The Heteroatom Standard: o-Bromobenzoic Acid (Br-Specific)

  • The Structural Analog: p-Bromoacetanilide (The "Gold Standard")

Comparative Analysis of Standards

To achieve precision within the required ±0.4% tolerance, the standard must mimic the combustion kinetics of the analyte. Below is the quantitative mismatch analysis between the target (C11H10BrN) and the available alternatives.

Table 1: Stoichiometric Compatibility Matrix
ParameterTarget Analyte Alternative A: Acetanilide Alternative B: o-Bromobenzoic Acid Alternative C: p-Bromoacetanilide
Formula C₁₁H₁₀BrN C₈H₉NOC₈H₅BrO₂C₈H₈BrNO
MW ( g/mol ) 236.11135.17201.02214.06
% Carbon 55.96% 71.09% (High)41.81% (Low)44.88% (Moderate)
% Nitrogen 5.93% 10.36% (High)0.00% (None) 6.54% (Match)
% Bromine 33.84% 0.00% (Fail) 39.75% (High)37.33% (Match)
Combustion Type HalogenatedNon-HalogenatedHalogenatedHalogenated
Suitability N/APoor Incomplete Excellent
Performance Verdicts
  • Acetanilide: Not Recommended. While high purity (>99.9%) is common, the lack of Bromine means the combustion tube's halogen-scrubbing capacity is never challenged during calibration. This leads to "memory effects" where the first few C11H10BrN samples yield erratic N values as the silver wool becomes saturated.

  • o-Bromobenzoic Acid: Useful for Br determination only. It lacks Nitrogen, making it impossible to determine the N-response factor in the presence of Bromine interferences.

  • p-Bromoacetanilide: The Superior Choice. It contains both N and Br in a ratio (N:Br ~ 1:6) very similar to the target C11H10BrN (N:Br ~ 1:5.7). It validates the entire combustion train's ability to separate N₂ gas from Br₂/HBr vapors.

Technical Deep Dive: The Mechanism of Failure

Why does the wrong standard cause failure?

In a CHNS analyzer, the sample is combusted at ~980°C.



If you calibrate with Acetanilide , the instrument assumes the reduction tube only needs to handle NOₓ. When you subsequently run C11H10BrN :

  • Halogen Breakthrough: Free Bromine (

    
    ) can pass through the combustion tube if the Silver (Ag) wool is not active or insufficient.
    
  • Detector Interference:

    
     has a thermal conductivity different from Helium but can overlap with water or nitrogen peaks depending on the column, causing integration errors.
    
  • The "p-Bromo" Solution: Calibrating with p-Bromoacetanilide saturates the active sites at the same rate as your sample, mathematically correcting for the "halogen lag" in the chromatography column.

Mandatory Visualization: Combustion Workflow

The following diagram illustrates the critical "Halogen Scrubbing" step that must be validated by the standard.

CombustionFlow cluster_0 Combustion Zone (980°C) cluster_1 Scrubbing Zone (Critical) cluster_2 Detection Sample Sample (C11H10BrN) Reactor Chromium/Tin Oxidation Sample->Reactor O2 Oxygen Injection O2->Reactor AgWool Silver Wool (Ag) Reactor->AgWool Gases + Br2 Reaction Ag + Br -> AgBr(s) (Traps Halogen) AgWool->Reaction TCD TCD Detector (N2, CO2, H2O) AgWool->TCD Clean Gases (No Br) Breakthrough If Ag Saturated: Br2 hits Detector (False N Signal) AgWool->Breakthrough Failure

Caption: Figure 1: The Elemental Analysis flow path. The standard must validate the efficiency of the Silver Wool (Yellow Node) to prevent Bromine breakthrough.

Experimental Protocol: The "Sandwich" Validation Method

To ensure data integrity for C11H10BrN compounds, do not rely on a single calibration curve. Use the Sandwich Method with p-Bromoacetanilide.

Reagents & Equipment[4][5][6][7]
  • Microbalance: Ultra-micro balance (readability 0.1 µg).

  • Standard: p-Bromoacetanilide (Certified Reference Material, e.g., LGC or NIST trace).

  • Combustion Aid: Tungsten Oxide (

    
    ) powder (promotes halogen combustion).
    
  • Capsules: Tin capsules (lightweight).

Step-by-Step Workflow
  • Conditioning (The "Primer"):

    • Run 2 "Bypass" samples of unweighed p-Bromoacetanilide.

    • Reason: This coats the reduction copper and activates the silver wool, establishing a chemical equilibrium for halogens.

  • K-Factor Calibration:

    • Weigh 3 replicates of p-Bromoacetanilide (1.5 mg, 2.0 mg, 2.5 mg).

    • Add 10 mg of

      
       to each capsule.
      
    • Criterion: The Run-to-Run precision (RSD) for Nitrogen must be < 0.15%.

  • Sample Analysis:

    • Weigh the C11H10BrN target (approx 2.0 mg).

    • Add 10 mg

      
      .
      
    • Run in triplicate.

  • Verification (The "Closer"):

    • Run one sample of p-Bromoacetanilide as an "Unknown."

    • Pass Criteria: The result must be within ±0.3% of the theoretical value (C: 44.88%, N: 6.54%).

Decision Logic for Standard Selection

Use this logic flow to determine if you can use a generic standard or require the matched analog.

StandardSelection Start Select Standard for C11H10BrN HalogenCheck Does Analyte contain Halogens (Cl, Br, I)? Start->HalogenCheck NoHalogen No Halogens HalogenCheck->NoHalogen No YesHalogen Yes (>5% wt) HalogenCheck->YesHalogen Yes Acetanilide Use Acetanilide (Universal) NoHalogen->Acetanilide NitrogenCheck Is Nitrogen Present? YesHalogen->NitrogenCheck NoNitrogen Use o-Bromobenzoic Acid (Matches C/H/Br) NitrogenCheck->NoNitrogen No YesNitrogen Use p-Bromoacetanilide (Matches C/H/N/Br) NitrogenCheck->YesNitrogen Yes (Critical)

Caption: Figure 2: Decision Matrix for selecting the appropriate microanalysis standard based on heteroatom content.

References

  • NIST Standard Reference Materials . Certificate of Analysis: Acetanilide (SRM 141d). National Institute of Standards and Technology.[1] [Link]

  • ASTM International . ASTM D5373-21: Standard Test Methods for Determination of Carbon, Hydrogen, and Nitrogen in Analysis Samples of Coal and Carbon in Analysis Samples of Coal and Coke. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal &amp; Handling Guide: 4-Bromo-2-methylnaphthalen-1-amine

Executive Summary This guide provides an authoritative protocol for the safe containment, transport, and disposal of 4-Bromo-2-methylnaphthalen-1-amine (CAS: 37113-08-9). As a halogenated aromatic amine, this compound pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an authoritative protocol for the safe containment, transport, and disposal of 4-Bromo-2-methylnaphthalen-1-amine (CAS: 37113-08-9). As a halogenated aromatic amine, this compound presents specific risks regarding toxicity and environmental persistence. Improper disposal can lead to the formation of toxic byproducts (e.g., dioxins/furans) if incinerated at insufficient temperatures, or groundwater contamination if landfilled.

Immediate Action Directive:

  • Waste Stream: Halogenated Organic Waste (Do NOT mix with non-halogenated solvents).

  • Disposal Method: High-Temperature Incineration (Rotary Kiln) with flue gas scrubbing.

  • Transport Classification: UN 2811, Toxic solid, organic, n.o.s.[1]

Chemical Identity & Hazard Profile[1][2][3][4]

Understanding the physicochemical properties of this specific isomer is critical for selecting the correct waste stream. The bromine substituent necessitates segregation from standard organic waste to prevent damage to catalytic oxidizers used in some disposal facilities.

Table 1: Physicochemical & Hazard Data
PropertySpecificationOperational Implication
Chemical Name 4-Bromo-2-methylnaphthalen-1-amineOfficial shipping descriptor component.[2]
CAS Number 37113-08-9Required for waste manifesting.
Molecular Formula C₁₁H₁₀BrNHigh carbon/bromine ratio requires specific incineration profiles.
Physical State Solid (Crystalline/Powder)Dust explosion and inhalation hazard during transfer.
Solubility Insoluble in water; Soluble in DMSO, DCMDo not attempt aqueous neutralization; use organic solvent rinse.
GHS Classification Warning / Danger H302/H312/H332 (Harmful if swallowed/contact)H315 (Skin Irritant)H319 (Eye Irritant)H411 (Toxic to aquatic life)Requires full PPE (Nitrile gloves, N95/P100 respirator if powder).

Waste Classification & Regulatory Framework

US EPA (RCRA) Classification

While 4-Bromo-2-methylnaphthalen-1-amine is not explicitly "P-listed" or "U-listed" by specific name in 40 CFR 261.33, it must be managed as a Characteristic Hazardous Waste due to toxicity and ignitability (if in solvent).

  • Primary Waste Code: D001 (Ignitable, if in organic solvent)

  • Secondary Waste Code: D000 (Toxic - generic classification for unlisted toxic organics)

  • Best Practice: Manage as Halogenated Solvent/Organic Waste .

Transport Information (DOT/IATA)

For off-site disposal, the waste must be packaged and labeled according to UN standards.

  • UN Number: UN 2811

  • Proper Shipping Name: Toxic solid, organic, n.o.s. (4-Bromo-2-methylnaphthalen-1-amine)

  • Hazard Class: 6.1 (Toxic Substance)[1][3]

  • Packing Group: III (Low to Medium Danger)

  • Marine Pollutant: Yes (Mark package with "Dead Tree/Dead Fish" symbol)

Pre-Disposal Handling & Segregation

The Golden Rule: Never mix halogenated amines with strong oxidizers (e.g., nitric acid, perchlorates) or non-halogenated waste streams.

Segregation Logic
  • Halogenated vs. Non-Halogenated: Disposal facilities charge significantly more for halogenated waste because it requires scrubbing for acid gases (HBr, HCl) during incineration. Mixing this compound with non-halogenated waste (like pure acetone) contaminates the entire volume, increasing disposal costs and complexity.

  • Solid vs. Liquid: Segregate solid waste (contaminated gloves, weighing boats, pure powder) from liquid waste (mother liquors, wash solvents).

Visual Workflow: Waste Segregation Decision Tree

WasteSegregation Start Waste Generation: 4-Bromo-2-methylnaphthalen-1-amine StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Powder, PPE, Paper) StateCheck->SolidPath LiquidPath Liquid Waste (Solutions, Rinses) StateCheck->LiquidPath SolidContainer Collect in Wide-Mouth HDPE or Glass Jar SolidPath->SolidContainer SolventCheck Is solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck LabelSolid Label: 'Toxic Solid, Organic, N.O.S.' Tag: 'Halogenated' SolidContainer->LabelSolid HaloYes Yes SolventCheck->HaloYes HaloNo No (e.g., Methanol, Acetone) SolventCheck->HaloNo HaloContainer Carboy: 'Halogenated Organic Waste' HaloYes->HaloContainer NonHaloContainer Carboy: 'Halogenated Organic Waste' (Must upgrade stream due to solute) HaloNo->NonHaloContainer Contaminates Stream

Figure 1: Decision logic for segregating 4-Bromo-2-methylnaphthalen-1-amine waste to ensure regulatory compliance and cost-efficiency.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Debris)

Applicability: Expired chemicals, spill cleanup debris, contaminated gloves.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar with a Teflon-lined screw cap.

  • Transfer:

    • Work inside a chemical fume hood to prevent dust inhalation.

    • Transfer solid material carefully. If the solid is dusty, dampen slightly with a high-flashpoint solvent (e.g., mineral oil) to suppress airborne particles.

  • Labeling:

    • Affix a hazardous waste label immediately.

    • Constituents: Write "4-Bromo-2-methylnaphthalen-1-amine" (Do not use abbreviations).

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Storage: Store in a satellite accumulation area (SAA) secondary containment bin until pickup.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, HPLC effluent, washing solvents.

  • Compatibility Check: Ensure the solution pH is between 4 and 10. Avoid mixing with strong acids (risk of exothermic polymerization) or oxidizers.

  • Container: Use a safety carboy (HDPE or Stainless Steel) designated for Halogenated Solvents .

  • Rinsing:

    • Triple-rinse the empty reagent bottle with a compatible solvent (e.g., Dichloromethane or Acetone).

    • Crucial Step: Pour the rinseate into the Halogenated Waste carboy. Do NOT pour rinseate down the drain.

  • Defacing: Deface the label of the empty original bottle and dispose of the bottle as "Glass Waste" (if triple-rinsed) or "Solid Hazardous Waste" (if visible residue remains).

Emergency Spill Response

Scenario: A 5g bottle of 4-Bromo-2-methylnaphthalen-1-amine powder drops and shatters on the lab floor.

Immediate Response Workflow
  • Evacuate & Alert: Clear the immediate area (radius of 3 meters). Alert lab personnel.

  • PPE Upgrade: Don double nitrile gloves, safety goggles, lab coat, and a P100 particulate respirator (or N95 minimum).

  • Containment:

    • Do NOT dry sweep. This generates toxic dust.

    • Cover the spill with a specialized Chemical Spill Pad or dampen the powder gently with mineral oil or a high-boiling inert solvent (e.g., propylene glycol).

  • Cleanup:

    • Scoop the dampened material into a dedicated waste jar.

    • Wipe the area with soap and water 3 times.

    • Place all cleanup materials (pads, gloves, scoops) into the same hazardous waste jar.

  • Label: "Hazardous Waste: Debris contaminated with 4-Bromo-2-methylnaphthalen-1-amine."

SpillResponse Spill Spill Incident Secure 1. Secure Area (Evacuate/Ventilate) Spill->Secure PPE 2. Don PPE (Gloves, Goggles, P100 Mask) Secure->PPE Dampen 3. Dampen Powder (Use Oil/Glycol - NO Dry Sweep) PPE->Dampen Collect 4. Collect & Wipe (Scoop to Jar -> Soap Wash) Dampen->Collect Dispose 5. Label & Dispose (UN 2811 Stream) Collect->Dispose

Figure 2: Emergency response workflow for solid spills of toxic aromatic amines.

References

  • PubChem. 4-Bromo-1-naphthylamine (Analogous Compound Safety Data). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Halogenated Aromatic Amines. Available at: [Link]

  • US EPA. Hazardous Waste Characteristics - 40 CFR Part 261. Available at: [Link]

  • eCFR (Electronic Code of Federal Regulations). 49 CFR 172.101 - Hazardous Materials Table. Available at: [Link]

Sources

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